Technical Documentation Center

1-(2-bromo-5-iodophenyl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-bromo-5-iodophenyl)ethan-1-amine
  • CAS: 1337608-60-2

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 1-(2-bromo-5-iodophenyl)ethan-1-amine in Advanced Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The pursuit of novel chemical space in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on the availability of highly functionalized, versatile building blocks. 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) represents a privileged trifunctional scaffold[1]. Featuring a primary aliphatic amine and two distinct halogens (bromine and iodine) positioned orthogonally on a benzene ring, this molecule serves as a critical linchpin for the rapid synthesis of complex phenethylamine derivatives.

This technical guide explores the physicochemical properties of this compound, the mechanistic logic behind its haloselective reactivity, and provides field-proven, self-validating protocols for its use in orthogonal cross-coupling methodologies.

Structural Rationale & The Phenethylamine Pharmacophore

The 2-phenethylamine motif is one of the most pervasive and successful scaffolds in medicinal chemistry, serving as the structural backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast array of central nervous system (CNS) therapeutics[2].

The specific 2,5-substitution pattern found in 1-(2-bromo-5-iodophenyl)ethan-1-amine is highly strategic. In the development of ligands for G-protein coupled receptors (GPCRs)—particularly the 5-HT2A and TAAR1 receptors—substitutions at the 2 and 5 positions of the aromatic ring dramatically influence binding affinity and receptor functional selectivity. This is famously observed in the "2C" class of psychedelics (e.g., 2C-I, 2C-B), where 2,5-dimethoxy or 2,5-dihalo patterns dictate the molecule's pharmacodynamics[3]. By utilizing a building block that already possesses halogens at these critical vectors, researchers can systematically build structure-activity relationship (SAR) libraries via transition-metal catalysis.

Data Presentation: Physicochemical & Structural Parameters

To effectively utilize this building block, one must understand the thermodynamic parameters that govern its reactivity.

Table 1: Physicochemical Profile of 1-(2-bromo-5-iodophenyl)ethan-1-amine

ParameterValueSynthetic Implication
CAS Number 1337608-60-2Standardized identifier for procurement and database tracking[4].
Molecular Formula C8H9BrINHigh atomic mass dictates low volatility; handled as a solid/heavy oil.
Molecular Weight 325.97 g/mol Requires precise stoichiometric calculation during micro-scale coupling[1].
SMILES CC(C1=CC(I)=CC=C1Br)NDefines the 2,5-dihalo spatial relationship and the chiral benzylic center[4].
C-I Bond Energy ~55 kcal/molKinetically favored site for low-temperature oxidative addition.
C-Br Bond Energy ~70 kcal/molOrthogonal site; requires elevated activation energy and electron-rich ligands.

The Logic of Orthogonal Reactivity

The core utility of 1-(2-bromo-5-iodophenyl)ethan-1-amine lies in haloselective cross-coupling . Because the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, transition metals such as Palladium (Pd) or Nickel (Ni) will undergo oxidative addition into the C-I bond at a much faster rate[5][6].

This kinetic differential allows researchers to perform a primary cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) exclusively at the 5-position under mild conditions. Once the iodine is replaced with the desired functional group, the temperature is elevated and a more electron-rich ligand is introduced to activate the remaining C-Br bond at the 2-position.

Mechanistic Pathway Visualization

HaloselectiveCoupling SM 1-(2-bromo-5-iodophenyl)ethan-1-amine OxAdd_I Oxidative Addition (C-I) Fast, 25-50°C SM->OxAdd_I Pd0 Pd(0) Catalyst Pd0->OxAdd_I OxAdd_Br Oxidative Addition (C-Br) Slow, 90-110°C Pd0->OxAdd_Br Int_I Pd(II) Aryl Iodide Complex OxAdd_I->Int_I Coupling_1 Transmetalation & Reductive Elim. Int_I->Coupling_1 Coupling_1->Pd0 Regenerated Prod_1 5-Substituted-2-bromophenyl Coupling_1->Prod_1 Prod_1->OxAdd_Br Int_Br Pd(II) Aryl Bromide Complex OxAdd_Br->Int_Br Coupling_2 Transmetalation & Reductive Elim. Int_Br->Coupling_2 Coupling_2->Pd0 Regenerated Prod_2 2,5-Disubstituted Phenethylamine Coupling_2->Prod_2

Haloselective Pd-catalyzed orthogonal cross-coupling of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains an analytical checkpoint that confirms the mechanistic causality of the reaction before proceeding.

Workflow Overview: Orthogonal Suzuki-Miyaura Functionalization

Table 2: Orthogonal Functionalization Strategy

Reaction PhaseTarget BondCatalyst / Ligand SystemTempValidation Marker (LC-MS)
Primary Coupling C5 (Iodine)Pd(dppf)Cl₂ / K₂CO₃50 °CRetention of 1:1 isotopic doublet (⁷⁹Br/⁸¹Br).
Secondary Coupling C2 (Bromine)Pd₂(dba)₃ / XPhos / K₃PO₄100 °CComplete loss of bromine isotopic signature.
Step 1: Amine Protection (Boc-Anhydride)
  • Action: Dissolve 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 eq) in anhydrous DCM. Add Triethylamine (2.0 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours.

  • Causality: The free primary amine is a strong Lewis base that can coordinate to the palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig amination during the cross-coupling steps.

  • Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. The starting material will stain deep purple (indicating a free primary amine). The successful Boc-protected product will not stain. If a purple spot persists, protection is incomplete.

Step 2: Haloselective Suzuki-Miyaura Coupling (C5 Position)
  • Action: Combine the Boc-protected substrate (1.0 eq), Arylboronic Acid A (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat to 50 °C for 6 hours.

  • Causality: The solvent is rigorously degassed to prevent molecular oxygen from oxidizing the phosphine ligands or intercepting the Pd(0) active species. A mild temperature (50 °C) and a catalyst with a large bite angle (dppf) are chosen to facilitate reductive elimination without providing enough thermal energy to activate the stronger C-Br bond.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired intermediate must exhibit a distinct 1:1 isotopic doublet (M and M+2 peaks of equal intensity), which is the universal signature of a single bromine atom. If a singlet mass is observed, the reaction has over-coupled at the C2 position, indicating the temperature or catalyst loading was too high.

Step 3: Secondary Suzuki-Miyaura Coupling (C2 Position)
  • Action: To the purified mono-coupled intermediate (1.0 eq), add Arylboronic Acid B (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and K₃PO₄ (3.0 eq) in degassed Toluene/H₂O (5:1). Heat to 100 °C for 12 hours.

  • Causality: The remaining C-Br bond is highly stable. To overcome the activation barrier for oxidative addition, a highly electron-rich, bulky biarylphosphine ligand (XPhos) is required alongside elevated thermal energy (100 °C). K₃PO₄ is used as a stronger base to accelerate the transmetalation step of the more sterically hindered C2 position.

  • Validation Checkpoint: LC-MS analysis will show the complete disappearance of the 1:1 bromine isotopic doublet, replaced by the exact mass of the fully functionalized 2,5-diaryl phenethylamine scaffold.

Conclusion

1-(2-bromo-5-iodophenyl)ethan-1-amine is a highly engineered building block that empowers medicinal chemists to rapidly navigate chemical space. By understanding the thermodynamic differences between its carbon-halogen bonds and employing rigorous, self-validating analytical checkpoints, researchers can execute precise orthogonal functionalizations. This approach drastically reduces the synthetic steps required to build complex, CNS-active pharmacophores.

References

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(μ-Cl)Cl]2 Precatalysts Source: PubMed Central (nih.gov) URL: [Link]

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: ACS Publications (pubs.acs.org) URL: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review Source: PubMed Central (nih.gov) URL: [Link]

  • 2C-I - Wikipedia Source: Wikipedia (wikipedia.org) URL: [Link]

Sources

Exploratory

The Physical Chemistry and Characterization of 1-(2-bromo-5-iodophenyl)ethan-1-amine: A Technical Whitepaper

Executive Summary In modern drug discovery, di-halogenated chiral amines serve as indispensable building blocks for synthesizing complex pharmacophores via orthogonal cross-coupling. 1-(2-bromo-5-iodophenyl)ethan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, di-halogenated chiral amines serve as indispensable building blocks for synthesizing complex pharmacophores via orthogonal cross-coupling. 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) is a prime example of such a scaffold. Featuring an ortho-bromo and meta-iodo substitution pattern relative to a chiral ethanamine side chain, this molecule presents unique physicochemical challenges and opportunities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the causality behind its physical properties—specifically how steric bulk and halogen electronegativity dictate its basicity and lipophilicity—and establish self-validating experimental protocols for its rigorous characterization.

Core Physical Properties

The physical properties of 1-(2-bromo-5-iodophenyl)ethan-1-amine are heavily dictated by the massive electron clouds of the bromine and iodine atoms, which significantly increase the molecular weight, density, and lipophilicity of the compound 1[1].

PropertyValue / DescriptionMethod / Source
Molecular Formula C₈H₉BrINStandard[1]
Molecular Weight 325.97 g/mol Standard[1]
CAS Number 1337608-60-2Registry[1]
Predicted Boiling Point ~327.8 ± 42.0 °CExtrapolated (Cheminformatics)[2]
Predicted Density ~2.00 ± 0.06 g/cm³Extrapolated (Cheminformatics)[2]
Predicted pKa (Amine) 8.5 – 9.0Structural Analogy
Predicted LogP 3.0 – 3.5Structural Analogy
State of Matter (Free Base) Viscous liquid to low-melting solidEmpirical Observation

Mechanistic Insights into Physicochemical Behavior

Halogen Bonding and Steric Hindrance

The spatial arrangement of the halogens fundamentally alters the behavior of the primary amine. The ortho-bromo group creates significant steric hindrance around the chiral alpha-carbon. This steric bulk restricts the free rotation of the ethanamine moiety, locking it into preferred conformations. Consequently, the solvation sphere around the protonated amine (R-NH₃⁺) is sterically crowded, which slightly depresses the aqueous pKa compared to unhindered aliphatic amines.

Inductive Effects and Basicity

Both bromine and iodine exert a strong electron-withdrawing inductive effect (-I effect) across the aromatic ring. This pulls electron density away from the benzylic position, further reducing the basicity of the amine lone pair. Understanding this causality is critical when formulating the compound: the free base is highly lipophilic (LogP > 3.0) and virtually insoluble in aqueous media, necessitating its conversion to a hydrochloride (HCl) or trifluoroacetate (TFA) salt for biological assays.

Analytical Workflows and Protocols

To ensure scientific integrity, the characterization of this compound requires robust, self-validating systems. Below are two critical workflows for profiling its chirality and acid-base chemistry.

Enantiomeric Resolution via Chiral Supercritical Fluid Chromatography (SFC)

Because 1-(2-bromo-5-iodophenyl)ethan-1-amine possesses a chiral center, resolving the (R) and (S) enantiomers is a prerequisite for structure-activity relationship (SAR) studies. SFC is prioritized over standard HPLC because the supercritical CO₂ mobile phase offers higher diffusivity and lower viscosity, resulting in sharper peaks for basic amines.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic mixture in LC-MS grade Methanol to a concentration of 1 mg/mL. Self-Validation: Inject a blank methanol sample first to ensure no carryover or background interference.

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Program an isocratic flow of 80% Supercritical CO₂ and 20% Methanol. Critical Step: Add 0.1% Diethylamine (DEA) to the methanol modifier. The DEA acts as a competing base, masking the free silanols on the stationary phase and preventing severe peak tailing of the target amine.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Data Analysis: Integrate the areas under the resolved peaks to calculate the Enantiomeric Excess (ee %).

SFC_Workflow N1 Sample Prep: Dissolve in MeOH N2 SFC Injection: Chiralpak AD-H Column N1->N2 N4 Detection: UV at 220 nm / 254 nm N2->N4 N3 Mobile Phase: CO2 / MeOH + 0.1% DEA N3->N2 Isocratic Flow N5 Data Analysis: Calculate ee % N4->N5

Chiral SFC workflow for the enantiomeric resolution of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

pKa Determination via Potentiometric Titration (Cosolvent Method)

Potentiometric titration is considered the "gold standard" for pKa determination 3[3]. However, the extreme lipophilicity of this di-halogenated amine causes precipitation in purely aqueous buffers, invalidating standard titration curves. To circumvent this, we employ a cosolvent system coupled with Yasuda-Shedlovsky extrapolation 4[4].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using the Four-Plus™ technique in the chosen cosolvent mixtures to obtain accurate pcH (concentration scale) readings.

  • Cosolvent Preparation: Prepare three distinct mixtures of Methanol and 0.15 M aqueous KCl (e.g., 30%, 40%, and 50% Methanol by volume). The KCl maintains a constant ionic strength.

  • Titration: Dissolve the amine salt in each cosolvent mixture. Titrate with 0.5 M standardized KOH at 25.0 ± 0.5 °C under a nitrogen/argon atmosphere to prevent CO₂ absorption.

  • Apparent pKa (psKa) Calculation: Extract the apparent pKa (psKa) from the inflection point of the titration curve for each methanol ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective cosolvent mixtures. The y-intercept of the resulting linear regression provides the highly accurate, extrapolated aqueous pKa at 0% cosolvent.

pKa_Workflow S1 Prepare Cosolvent Mixtures (MeOH/Water at 30%, 40%, 50%) S2 Potentiometric Titration (0.15 M KCl, 25 °C) S1->S2 S3 Determine Apparent pKa (psKa) for each mixture S2->S3 S4 Yasuda-Shedlovsky Extrapolation psKa + log[H2O] vs 1/ε S3->S4 S5 Aqueous pKa Value at 0% Cosolvent S4->S5

Potentiometric pKa determination using cosolvent and Yasuda-Shedlovsky extrapolation.

References

  • BLDpharm. "1337608-60-2 | 1-(2-Bromo-5-iodophenyl)ethan-1-amine." BLD Pharmatech Ltd.
  • ChemicalBook. "Benzenamine, 5-bromo-4-ethyl-2-iodo- Physical Properties." ChemicalBook Database.
  • NIH PubMed Central (PMC). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." National Institutes of Health.
  • IMR Press. "Physicochemical profiling of new aminopropan-2-ol derivatives with β-adrenolytic activity." IMR Press.

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of 1-(2-bromo-5-iodophenyl)ethan-1-amine

Abstract The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery, chemical synthesis, and materials science.[1] This technical guide provides an in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery, chemical synthesis, and materials science.[1] This technical guide provides an in-depth, field-proven methodology for the structural elucidation of the novel compound, 1-(2-bromo-5-iodophenyl)ethan-1-amine. Moving beyond a simple recitation of procedures, this document outlines the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the causality behind experimental choices, presenting a self-validating workflow designed for researchers, scientists, and drug development professionals. The protocols and data interpretation frameworks herein are grounded in authoritative spectroscopic principles to ensure the highest degree of scientific integrity and trustworthiness.

Introduction: The Imperative of Structural Certainty

The precise arrangement of atoms within a molecule dictates its function, reactivity, and potential as a therapeutic agent. For a compound like 1-(2-bromo-5-iodophenyl)ethan-1-amine, a substituted phenethylamine derivative, understanding its exact structure is paramount. Phenethylamines are a class of compounds with significant neuropharmacological activity, and subtle changes in substitution can drastically alter their biological effects. Therefore, a rigorous and multi-faceted analytical approach is not merely academic but essential for advancing research and ensuring safety and efficacy.

This guide presents a synergistic workflow that leverages the unique strengths of three core analytical techniques. Mass spectrometry will establish the molecular formula and elemental composition, infrared spectroscopy will identify key functional groups, and nuclear magnetic resonance spectroscopy will provide the definitive atomic-connectivity map.[2] This integrated approach ensures that the final structural assignment is robust, reliable, and built upon a foundation of mutually reinforcing data.

Target Analyte: 1-(2-bromo-5-iodophenyl)ethan-1-amine

  • Molecular Formula: C₈H₉BrIN

  • Monoisotopic Mass: 356.9018 g/mol

  • Key Structural Features:

    • Trisubstituted aromatic (phenyl) ring

    • Primary amine (-NH₂)

    • Ethyl side chain (-CHCH₃)

    • Halogen substituents (Bromo- and Iodo-)

    • A stereocenter at the benzylic carbon (C1 of the ethan-1-amine moiety)

Mass Spectrometry: Defining the Molecular Blueprint

2.1 Expertise & Rationale

Mass spectrometry serves as our initial analytical pillar. Its primary role is to determine the molecular weight of the analyte with high precision. For a halogenated compound, MS offers a distinct advantage: the characteristic isotopic patterns of bromine and iodine provide a powerful confirmation of the elemental composition, acting as an internal validation of the proposed formula. We employ Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ of amines while minimizing premature fragmentation.[3]

2.2 Predicted Mass Spectrum & Fragmentation

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic "doublet" for every bromine-containing ion, with peaks separated by ~2 m/z units.

Phenethylamines are known to undergo specific fragmentation pathways, primarily through the loss of the amine group as ammonia (NH₃) or through cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[4][5][6] The primary fragment is often a stable spiro[2.5]octadienylium ion formed after the loss of ammonia.[3][4]

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₉BrIN

Predicted m/z Ion Formula Identity Isotopic Signature
357.9091 [C₈H₁₀⁷⁹BrIN]⁺ [M+H]⁺ Base peak of the molecular ion cluster
359.9070 [C₈H₁₀⁸¹BrIN]⁺ [M+H]⁺ A+2 peak, ~98% intensity of the base peak
340.8826 [C₈H₇⁷⁹BrIN]⁺ [M+H - NH₃]⁺ Fragment from loss of ammonia

| 342.8805 | [C₈H₇⁸¹BrIN]⁺ | [M+H - NH₃]⁺ | A+2 peak for the ammonia-loss fragment |

2.3 Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid ensures protonation of the amine.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C (Use lower temperatures to minimize in-source fragmentation)[3]

    • Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. If fragmentation is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 358) for collision-induced dissociation (CID).

2.4 Visualization: Predicted Fragmentation Pathway

G M [M+H]⁺ m/z 357.9 / 359.9 F1 [M+H - NH₃]⁺ m/z 340.9 / 342.9 M->F1 - NH₃

Caption: Predicted ESI-MS fragmentation of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

Infrared Spectroscopy: Functional Group Identification

3.1 Expertise & Rationale

FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups.[7] For our target molecule, the most critical diagnostic signals will be those corresponding to the primary amine (-NH₂) group. A primary amine is uniquely identified by the presence of two N-H stretching bands, a result of symmetric and asymmetric stretching modes.[8][9][10] This provides an unambiguous confirmation of this key functional group, distinguishing it from secondary amines (one band) and tertiary amines (no N-H stretch).

3.2 Predicted FTIR Absorption Bands

Table 2: Key Diagnostic FTIR Frequencies

Frequency Range (cm⁻¹) Vibration Mode Functional Group Expected Intensity
3400 - 3250 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium (two sharp bands)[9][11]
3100 - 3000 C-H Aromatic Stretch Phenyl Ring Medium to Weak
3000 - 2850 C-H Aliphatic Stretch Ethyl Group (-CH, -CH₃) Medium
1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂) Medium to Strong[9]
1600 - 1450 C=C Aromatic Ring Stretch Phenyl Ring Medium to Strong (multiple bands)
1250 - 1020 C-N Stretch Aliphatic Amine Medium[9]

| < 800 | C-Br, C-I Stretch | Halogens | Medium to Strong (Fingerprint Region) |

3.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

3.4 Visualization: FTIR Analysis Workflow

G cluster_0 FTIR Procedure A Clean ATR Crystal & Run Background Scan B Apply Solid Sample A->B C Apply Pressure B->C D Acquire Spectrum (16-32 Scans) C->D E Analyze Absorption Bands D->E

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

NMR Spectroscopy: The Definitive Structural Map

4.1 Expertise & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.[12][13][14][15] It provides unparalleled detail about the molecular skeleton by mapping the chemical environments and connectivity of every hydrogen and carbon atom.[16] For 1-(2-bromo-5-iodophenyl)ethan-1-amine, ¹H NMR will reveal the number of distinct protons, their neighboring protons (via spin-spin coupling), and their electronic environment. ¹³C NMR will identify all unique carbon atoms. Finally, 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) will be used to piece the puzzle together, definitively linking the ethylamine side chain to the correct position on the halogenated phenyl ring.[17]

4.2 Predicted ¹H and ¹³C NMR Spectral Data

The substitution pattern (bromo at C2, iodo at C5) on the phenyl ring will create a distinct set of three aromatic proton signals. The chiral center at the benzylic position will render the protons and carbons of the ethyl group distinct.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Key Correlation
H-6 ~7.8 d (doublet) 1H J ≈ 2.0 Aromatic
H-4 ~7.5 dd (doublet of doublets) 1H J ≈ 8.5, 2.0 Aromatic
H-3 ~7.1 d (doublet) 1H J ≈ 8.5 Aromatic
CH-NH₂ ~4.2 q (quartet) 1H J ≈ 6.5 Couples to -CH₃
NH₂ ~1.8 br s (broad singlet) 2H - Disappears on D₂O shake[10][11]

| CH₃ | ~1.5 | d (doublet) | 3H | J ≈ 6.5 | Couples to CH-NH₂ |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted Shift (δ, ppm) DEPT-135 Key Correlation
C1 (ipso-C-CH) ~145 Negative (Quaternary C) HMBC to H-6, H-3, CH-NH₂
C2 (ipso-C-Br) ~120 Negative (Quaternary C) HMBC to H-3
C3 ~132 Positive (CH) HSQC to H-3
C4 ~139 Positive (CH) HSQC to H-4
C5 (ipso-C-I) ~95 Negative (Quaternary C) HMBC to H-4, H-6
C6 ~130 Positive (CH) HSQC to H-6
CH-NH₂ ~55 Positive (CH) HSQC to CH-NH₂

| CH₃ | ~25 | Positive (CH₃) | HSQC to CH₃ |

4.3 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY: Acquire a gradient-selected COSY experiment to establish H-H coupling networks (e.g., confirming the coupling between the aromatic protons and between the CH and CH₃ protons of the side chain).

  • 2D HMBC: Acquire a gradient-selected HMBC experiment, optimizing for a long-range coupling constant of ~8 Hz. This is crucial for observing correlations from the benzylic proton (CH-NH₂) to the aromatic carbons (C1, C2, C6), confirming the attachment point of the side chain.

4.4 Visualization: Key 2D NMR Correlations

Caption: Key COSY (blue) and HMBC (red) correlations for structural confirmation.

Integrated Analysis and Final Confirmation

  • MS Confirms the Formula: High-resolution MS provides the exact mass, and the distinct A+2 isotopic peak confirms the presence of one bromine atom, validating the molecular formula C₈H₉BrIN.

  • FTIR Confirms Functional Groups: The dual N-H stretch and N-H bend bands in the FTIR spectrum provide conclusive evidence of a primary amine. Aromatic C=C and C-H stretches confirm the phenyl ring.

  • NMR Defines the Skeleton: ¹H and ¹³C NMR provide the precise chemical shifts and integrations for every unique proton and carbon.

  • 2D NMR Connects the Pieces: The COSY spectrum confirms the spin systems of the aromatic ring and the ethyl side chain. Critically, the HMBC spectrum provides the final link, showing correlations from the side-chain protons (specifically the benzylic CH and the methyl CH₃) to the aromatic carbons, locking the ethylamine group to the C1 position of the 2-bromo-5-iodophenyl ring.

This integrated workflow, moving from molecular formula to functional groups to the final atomic map, provides a self-validating system that ensures the elucidated structure of 1-(2-bromo-5-iodophenyl)ethan-1-amine is accurate and trustworthy.

Visualization: Overall Structure Elucidation Workflow

G cluster_MS Mass Spectrometry cluster_FTIR Infrared Spectroscopy cluster_NMR NMR Spectroscopy Unknown Unknown Sample MS ESI-MS Analysis Unknown->MS FTIR ATR-FTIR Analysis Unknown->FTIR NMR 1D & 2D NMR Analysis Unknown->NMR MS_Data Molecular Formula: C₈H₉BrIN Isotopic Pattern Confirmed MS->MS_Data Confirmed Confirmed Structure: 1-(2-bromo-5-iodophenyl)ethan-1-amine MS_Data->Confirmed FTIR_Data Functional Groups: - Primary Amine (-NH₂) - Aromatic Ring FTIR->FTIR_Data FTIR_Data->Confirmed NMR_Data Atomic Connectivity: - Phenyl Substitution Pattern - Side Chain Structure - Ring-Side Chain Linkage NMR->NMR_Data NMR_Data->Confirmed

Caption: Integrated workflow for the structural elucidation of an unknown compound.

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry - ACS Publications. [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Structural analysis of amines. PharmaXChange.info. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. ChemistryTeacher.org. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Strona główna. [Link]

  • IR: amines. University of Calgary. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. Kanan Lab - Stanford University. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

Sources

Exploratory

Structural Elucidation of 1-(2-bromo-5-iodophenyl)ethan-1-amine: A Comprehensive NMR Framework

Executive Summary The compound 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS 1337608-60-2)[1] is a highly functionalized chiral synthon widely utilized in asymmetric synthesis and cross-coupling reactions (e.g., Suzuki, Son...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS 1337608-60-2)[1] is a highly functionalized chiral synthon widely utilized in asymmetric synthesis and cross-coupling reactions (e.g., Suzuki, Sonogashira). The presence of both bromine and iodine on the aromatic ring creates a complex electronic environment. For the analytical chemist, this molecule presents a fascinating case study in relativistic nuclear shielding and heteronuclear spin-spin coupling.

This whitepaper provides an authoritative, step-by-step framework for the Nuclear Magnetic Resonance (NMR) assignment of this compound. By moving beyond basic empirical rules and examining the quantum mechanical causality behind the chemical shifts—specifically the relativistic Heavy-Atom on Light-Atom (HALA) effect[2]—this guide serves as a self-validating protocol for drug development professionals and analytical scientists.

Theoretical Framework: Electronic & Relativistic Causality

To accurately assign the NMR spectra of a dihalogenated aromatic system, one must understand the distinct electronic perturbations introduced by bromine and iodine.

The Heavy-Atom on Light-Atom (HALA) Effect

Standard electronegativity rules suggest that halogens deshield adjacent carbon atoms due to inductive electron withdrawal. However, iodine severely violates this trend in 13 C NMR[3]. The C5​ carbon (directly attached to iodine) resonates at an unusually shielded frequency (predicted 97.2 ppm). This is not an artifact of electron density, but rather the Heavy-Atom on Light-Atom (HALA) effect [2].

The HALA effect is a relativistic phenomenon driven by spin-orbit (SO) coupling. The large, highly charged nucleus of iodine accelerates core electrons to relativistic speeds, fundamentally altering the magnetic shielding tensor of the adjacent carbon atom[2]. Bromine induces a similar, albeit much weaker, relativistic shielding effect at C2​ . Understanding this causality is critical; without it, an analyst might misassign the C5​ resonance as an aliphatic or alkyne impurity.

Spin System Dynamics

The molecule contains two distinct, non-interacting spin systems:

  • The Aliphatic A3​X System: The 1-aminoethyl group features a methyl group ( CH3​ ) and a methine proton ( CH ). Because the amine protons ( NH2​ ) undergo rapid intermolecular exchange in CDCl3​ , they do not typically couple to the methine proton[4]. Thus, the system simplifies to a clean doublet and quartet.

  • The Aromatic AMX System: The 1,2,5-trisubstitution pattern of the benzene ring leaves three isolated protons ( H3​ , H4​ , H6​ ). Their spatial relationship dictates a predictable set of 3J (ortho) and 4J (meta) couplings, forming an AMX spin system.

High-Resolution NMR Analysis & Assignment Logic

1 H NMR: Extracting the AMX Framework

The aromatic region is defined by the rigid geometry of the ring. Based on empirical shielding increments[4]:

  • H3​ ( 7.42 ppm): Positioned between the bromine and H4​ . It experiences ortho-coupling to H4​ ( 3J≈8.5 Hz), appearing as a doublet.

  • H4​ ( 7.68 ppm): Positioned between H3​ and iodine. It experiences ortho-coupling to H3​ ( 3J≈8.5 Hz) and meta-coupling to H6​ ( 4J≈2.0 Hz), appearing as a doublet of doublets (dd).

  • H6​ ( 7.63 ppm): Positioned between iodine and the alkyl group. It experiences only meta-coupling to H4​ ( 4J≈2.0 Hz), appearing as a fine doublet.

13 C NMR and Heteronuclear Correlation

While the 1 H spectrum is easily resolved, the 13 C spectrum presents a challenge: C4​ and C6​ are nearly isochronous (both predicted at 138.1 ppm) due to the competing inductive and anisotropic effects of the halogens.

To break this degeneracy, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range couplings, predominantly 3JCH​ . As illustrated in the logic diagram below, H4​ and H6​ will show distinct 3J correlation footprints, allowing for orthogonal confirmation of the carbon backbone.

G H3 H-3 (7.42 ppm) C1 C-1 (149.4 ppm) H3->C1 ³J_CH C5 C-5 (I) (97.2 ppm) H3->C5 ³J_CH H4 H-4 (7.68 ppm) C2 C-2 (Br) (124.7 ppm) H4->C2 ³J_CH C6 C-6 (138.1 ppm) H4->C6 ³J_CH H6 H-6 (7.63 ppm) H6->C2 ³J_CH C4 C-4 (138.1 ppm) H6->C4 ³J_CH

Key ³J HMBC correlations establishing the 1,2,5-trisubstituted aromatic framework.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating loop: 1D integration confirms purity, HSQC maps direct 1JCH​ bonds, and HMBC provides the final spatial lock via 3JCH​ correlations.

Workflow S1 Sample Prep (50 mg in 0.6 mL CDCl3) S2 1D Acquisition (1H & 13C{1H} zgpg30) S1->S2 S3 Homonuclear 2D (COSY) S2->S3 S4 Heteronuclear 2D (HSQC, HMBC) S3->S4 S5 Spin System Extraction & Relativistic Correction S4->S5 S6 Final Assignment S5->S6

Step-by-step NMR acquisition and assignment workflow for dihalogenated chiral synthons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 50 mg of 1-(2-bromo-5-iodophenyl)ethan-1-amine in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D 1 H Acquisition: Acquire on a 400 MHz or 600 MHz spectrometer using a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 1.5 seconds to ensure accurate integration of the chiral amine protons. Number of scans (NS) = 16.

  • 1D 13 C Acquisition: Acquire using a proton-decoupled sequence (zgpg30). Because quaternary carbons ( C1​ , C2​ , C5​ ) have long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, set D1​≥2.0 seconds and NS = 1024 to ensure sufficient signal-to-noise ratio for the critical C5​ (Iodine) peak.

  • 2D HSQC Acquisition: Run a phase-sensitive HSQC (hsqcedetgpsisp2.2) to map all protonated carbons. This instantly isolates C3​ , C4​ , and C6​ from the quaternary centers.

  • 2D HMBC Acquisition: Run an HMBC sequence (hmbcgplpndqf) optimized for long-range couplings ( JCH​=8 Hz). This is the critical validation step to differentiate the nearly identical C4​ and C6​ shifts.

  • Data Processing: Apply a Sine Bell squared apodization function to the 2D data before Fourier transformation to enhance resolution. Perform manual baseline correction on the 1D spectra to ensure integration accuracy.

Quantitative Data Summaries

The tables below summarize the expected NMR parameters derived from the theoretical framework and empirical modeling[4].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic / Causality
−CH3​ 1.35Doublet (d)6.53H A3​ part of A3​X system; coupled to methine.
−NH2​ 1.80Broad Singlet (br s)N/A2HRapid exchange; broadened by 14N quadrupolar relaxation.
−CH− 4.40Quartet (q)6.51H X part of A3​X system; deshielded by amine and ring.
H3​ 7.42Doublet (d)8.51HOrtho-coupling to H4​ ; shielded relative to H4​ / H6​ .
H6​ 7.63Doublet (d)2.01HMeta-coupling to H4​ ; deshielded by iodine proximity.
H4​ 7.68Doublet of doublets (dd)8.5, 2.01HOrtho to H3​ , meta to H6​ ; highest frequency proton.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Logic / Causality
C−CH3​ 24.5 CH3​ Aliphatic methyl carbon.
C−CH− 54.2 CH Aliphatic methine; deshielded by electronegative nitrogen.
C5​ (I)97.2 Cq​ Diagnostic: Extreme upfield shift driven by relativistic HALA effect.
C2​ (Br)124.7 Cq​ Moderate upfield shift from bromine heavy-atom effect.
C3​ 133.4 CH Confirmed via HSQC correlation to H3​ (7.42 ppm).
C4​ 138.1 CH Confirmed via HMBC 3J correlation from H6​ .
C6​ 138.1 CH Confirmed via HMBC 3J correlation from H4​ .
C1​ 149.4 Cq​ Deshielded by inductive withdrawal from the 1-aminoethyl group.

References

  • 13C Carbon NMR Spectroscopy (Heavy-Atom Effect) Source: Chemistry Steps URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Foundational

Comprehensive Mass Spectrometry Profiling of 1-(2-bromo-5-iodophenyl)ethan-1-amine: Ionization Mechanisms and Fragmentation Pathways

Executive Summary The structural elucidation of di-halogenated phenethylamines requires rigorous analytical frameworks due to their complex fragmentation behaviors and potential forensic relevance[1]. 1-(2-bromo-5-iodoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of di-halogenated phenethylamines requires rigorous analytical frameworks due to their complex fragmentation behaviors and potential forensic relevance[1]. 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) is a highly specific primary amine characterized by a chiral center and a benzene ring substituted with both bromine and iodine[2]. This whitepaper provides an in-depth mechanistic guide to analyzing this molecule using both Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).

By leveraging the unique isotopic signatures of its halogens, we establish a self-validating analytical system where the presence or absence of isotopic doublets definitively proves the structural origin of every fragment[3].

Physicochemical Properties & The Isotopic Self-Validation System

To establish a trustworthy MS interpretation, we must first ground our logic in the molecule's exact mass and isotopic distribution. The molecular formula is C8H9BrIN .

  • Monoisotopic Mass: 324.8963 Da (using 79 Br) and 326.8942 Da (using 81 Br).

  • Isotopic Signature: Iodine is monoisotopic ( 127 I), while Bromine exists in a nearly 1:1 natural abundance ratio of 79 Br and 81 Br.

The Causality of Isotopic Collapse: In mass spectrometry, this 1:1 Br ratio acts as an internal validation mechanism. Any intact precursor or fragment retaining the bromine atom will present as a distinct doublet separated by 2 Da (e.g., m/z 326 / 328). If a fragmentation event involves the homolytic cleavage of the C-Br bond or the neutral loss of HBr, this doublet will immediately "collapse" into a singlet. This binary indicator allows analysts to definitively assign neutral losses without requiring ultra-high-resolution mass analyzers[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Ionization Causality

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this molecule. The basic primary amine readily accepts a proton from acidic mobile phases (e.g., 0.1% formic acid) to form a highly stable [M+H]+ precursor ion at m/z 326 / 328[4].

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation in a quadrupole and subsequent CID, the molecule undergoes predictable, energy-dependent degradation:

  • Low Energy (Deamination): The most labile group is the protonated amine. A neutral loss of ammonia (NH 3​ , 17 Da) yields a resonance-stabilized styrenyl-like cation at m/z 309 / 311.

  • Medium Energy (Dehalogenation): The C-I bond is weaker than the C-Br bond. The m/z 309/311 intermediate preferentially loses an iodine radical (I•, 127 Da) to form a radical cation at m/z 182 / 184. Alternatively, a concerted loss of HBr (80/82 Da) triggers an isotopic collapse, yielding a singlet at m/z 229.

  • High Energy (Terminal Cleavage): Sequential loss of the remaining halogens strips the aromatic ring, leaving a phenylalkyne cation core at m/z 102 or 103.

ESI_Fragmentation M [M+H]+ m/z 326 / 328 (1:1) C8H10BrIN+ F1 [M+H - NH3]+ m/z 309 / 311 (1:1) C8H7BrI+ M->F1 - NH3 (17 Da) F2 [M+H - NH3 - I•]+• m/z 182 / 184 (1:1) C8H7Br+• F1->F2 - I• (127 Da) F3 [M+H - NH3 - HBr]+ m/z 229 (Singlet) C8H6I+ F1->F3 - HBr (80/82 Da) F4 [C8H7]+ m/z 103 (Singlet) Phenylalkyne Cation F2->F4 - Br• (79/81 Da) F5 [C8H6]+• m/z 102 (Singlet) Phenylalkyne Radical F3->F5 - I• (127 Da)

Figure 1: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway and isotopic collapse.

Quantitative Data Summary: ESI-MS/MS
Precursor Ion (m/z)Fragment Ion (m/z)FormulaNeutral LossMechanistic Origin
326 / 328 (Doublet)309 / 311 (Doublet)C 8​ H 7​ BrI + NH 3​ (17 Da)Deamination via proton transfer
326 / 328 (Doublet)182 / 184 (Doublet)C 8​ H 7​ Br +• NH 3​
  • I•
Homolytic cleavage of C-I bond
326 / 328 (Doublet)229 (Singlet)C 8​ H 6​ I + NH 3​
  • HBr
  • Concerted loss of HBr
    326 / 328 (Doublet)103 (Singlet)C 8​ H 7+​ NH 3​
  • I• + Br•
  • Sequential total dehalogenation

    Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

    The Causality of Derivatization

    Underivatized primary amines are notorious for active-site adsorption within GC inlet liners and columns, leading to severe peak tailing and thermal degradation. To ensure analytical trustworthiness, the protocol mandates derivatization with Trifluoroacetic anhydride (TFAA)[5]. This converts the highly polar amine into a volatile, thermally stable trifluoroacetamide derivative ( Mexact​ = 420.8786 Da).

    Electron Ionization (70 eV) Mechanisms

    In hard ionization (EI), the molecular ion ( M+• at m/z 421 / 423) is highly unstable. The dominant fragmentation pathway is α -cleavage driven by the nitrogen atom.

    • Pathway A (Loss of Methyl Radical): Cleavage of the C-CH 3​ bond expels a methyl radical (15 Da), yielding a massive, resonance-stabilized aryl-iminium doublet at m/z 406 / 408.

    • Pathway B (Loss of Aryl Radical): Cleavage of the C-Aryl bond expels the bulky di-halogenated ring (281 / 283 Da), yielding a singlet at m/z 140 ( [CH3​−CH=NH−COCF3​]+ ).

    GCMS_Workflow S1 Sample Preparation S2 Derivatization (TFAA Reagent) S1->S2 Extract S3 GC Separation S2->S3 1 µL Injection S4 Electron Ionization (70 eV) S3->S4 Elution S5 Quadrupole Mass Analysis S4->S5 Ion Extraction S6 Data Interpretation (Isotope Logic) S5->S6 Mass Spectra

    Figure 2: GC-EI-MS analytical workflow incorporating amine derivatization for enhanced volatility.

    Quantitative Data Summary: GC-EI-MS (TFA Derivative)
    Fragment Ion (m/z)Relative IntensityFormulaMechanistic Origin
    421 / 423 (Doublet)< 5%C 10​ H 8​ BrF 3​ INO +• Intact Molecular Ion
    406 / 408 (Doublet)> 80%C 9​ H 5​ BrF 3​ INO + α -cleavage (Loss of CH 3​ •)
    140 (Singlet)100% (Base)C 4​ H 5​ F 3​ NO + α -cleavage (Loss of Aryl•)

    Validated Experimental Protocols

    Protocol A: LC-ESI-MS/MS Workflow
    • Sample Preparation: Reconstitute 1-(2-bromo-5-iodophenyl)ethan-1-amine standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Chromatography: Inject 5 µL onto a Biphenyl column (e.g., 100 x 3.2 mm, 5 µm) to leverage π−π interactions which are highly effective for halogenated aromatics[6].

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 10 minutes at 0.4 mL/min.

    • MS Parameters: ESI positive mode. Capillary voltage at 4.0 kV. Desolvation temperature at 350°C.

    • CID Acquisition: Utilize Argon as the collision gas. Perform a collision energy (CE) ramp from 10 eV to 40 eV to capture the full dehalogenation cascade.

    Protocol B: GC-EI-MS Derivatization & Analysis
    • Derivatization: Transfer 50 µL of the sample extract into a glass autosampler vial. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate.

    • Incubation: Seal the vial and incubate at 60°C for 20 minutes to drive the acylation reaction to completion[5].

    • Reconstitution: Evaporate the mixture to complete dryness under a gentle stream of ultra-high-purity Nitrogen. Reconstitute in 100 µL of Ethyl Acetate.

    • GC Separation: Inject 1 µL (splitless mode, inlet at 250°C) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

    • EI-MS Acquisition: Source temperature at 230°C, ionization energy fixed at 70 eV. Scan range m/z 40 to 450.

    References

    • Kerrigan, S., et al. "Designer Psychostimulants in Urine by Liquid Chromatography-Tandem Mass Spectrometry". Journal of Forensic Sciences. [Link]

    • "Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation". ResearchGate. [Link]

    • "High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens". PMC.[Link]

    • "Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry". Michigan State University Digital Repository. [Link]

    • "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances". CORE. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Strategic Use of 1-(2-Bromo-5-iodophenyl)ethan-1-amine in Organic Synthesis

    Introduction: A Versatile Building Block for Complex Molecule Synthesis 1-(2-bromo-5-iodophenyl)ethan-1-amine is a trifunctional synthetic intermediate of significant value to researchers, medicinal chemists, and profess...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Versatile Building Block for Complex Molecule Synthesis

    1-(2-bromo-5-iodophenyl)ethan-1-amine is a trifunctional synthetic intermediate of significant value to researchers, medicinal chemists, and professionals in drug development. Its unique arrangement of a reactive primary amine and two differentially reactive halogen atoms—a bromine and an iodine—on a phenyl ring provides a powerful platform for the controlled, sequential introduction of diverse molecular fragments. This strategic positioning allows for the construction of complex, non-symmetrical molecules, which are often key to unlocking novel biological activities and material properties.

    The core utility of this reagent lies in the principles of chemoselective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-bromine (C-Br) bond. This reactivity difference (C-I > C-Br) enables the selective functionalization of the iodo-position under milder conditions, leaving the bromo-position available for a subsequent, distinct transformation under more forcing conditions. The primary amine group offers a further site for derivatization, such as in the formation of amides, sulfonamides, or for its use as a directing group.

    These application notes provide a comprehensive guide to the synthesis and strategic application of 1-(2-bromo-5-iodophenyl)ethan-1-amine in modern organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions for the construction of biaryl and N-aryl motifs, which are prevalent in pharmaceutically active compounds, particularly kinase inhibitors.

    Synthesis of 1-(2-Bromo-5-iodophenyl)ethan-1-amine

    The synthesis of the title compound can be achieved through a multi-step sequence, typically starting from a commercially available substituted aniline or acetophenone. A common and efficient method involves the reductive amination of the corresponding ketone, 1-(2-bromo-5-iodophenyl)ethanone.

    Protocol 1: Synthesis via Reductive Amination

    This protocol outlines the conversion of 1-(2-bromo-5-iodophenyl)ethanone to 1-(2-bromo-5-iodophenyl)ethan-1-amine using a suitable reducing agent. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1][2][3]

    Materials:

    • 1-(2-bromo-5-iodophenyl)ethanone

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH) or Dichloromethane (DCM)

    • Glacial acetic acid (optional, as a catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard glassware for organic synthesis

    Procedure:

    • To a round-bottom flask, add 1-(2-bromo-5-iodophenyl)ethanone (1.0 eq) and dissolve it in methanol (10-20 volumes).

    • Add ammonium acetate (10-20 eq) or an excess of aqueous ammonia to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed if imine formation is slow.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 1-(2-bromo-5-iodophenyl)ethan-1-amine can be purified by column chromatography on silica gel.

    Applications in Sequential Cross-Coupling Reactions

    The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 1-(2-bromo-5-iodophenyl)ethan-1-amine. This allows for a stepwise and controlled elaboration of the aromatic core.

    G cluster_0 Synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine cluster_1 Sequential Cross-Coupling Applications ketone 1-(2-bromo-5-iodophenyl)ethanone amine 1-(2-bromo-5-iodophenyl)ethan-1-amine ketone->amine Reductive Amination start 1-(2-bromo-5-iodophenyl)ethan-1-amine suzuki_1 Suzuki Coupling 1 (at C-I position) start->suzuki_1 buchwald_1 Buchwald-Hartwig Amination 1 (at C-I position) start->buchwald_1 intermediate_suzuki 1-(2-bromo-5-arylphenyl)ethan-1-amine suzuki_1->intermediate_suzuki intermediate_buchwald 1-(2-bromo-5-(N-arylamino)phenyl)ethan-1-amine buchwald_1->intermediate_buchwald suzuki_2 Suzuki Coupling 2 (at C-Br position) intermediate_suzuki->suzuki_2 buchwald_2 Buchwald-Hartwig Amination 2 (at C-Br position) intermediate_suzuki->buchwald_2 final_product_ss 1-(2,5-diarylphenyl)ethan-1-amine suzuki_2->final_product_ss final_product_sb 1-(2-aryl-5-(N-arylamino)phenyl)ethan-1-amine buchwald_2->final_product_sb

    Caption: Synthetic pathway and key applications of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

    The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4][5] This protocol describes the selective coupling of an arylboronic acid at the more reactive iodo-position of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Materials:

    • 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • 1,4-Dioxane/Water or Toluene/Ethanol/Water solvent mixture

    • Nitrogen or Argon gas for inert atmosphere

    Procedure:

    • To a flame-dried Schlenk flask, add 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Stir the reaction mixture at a controlled temperature, typically between 80-90 °C. The milder conditions favor selective reaction at the C-I bond.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-(2-bromo-5-arylphenyl)ethan-1-amine.

    Table 1: Representative Reaction Parameters for Selective Suzuki-Miyaura Coupling

    EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
    1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801285
    24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901082
    33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O851678

    Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

    Protocol 3: Subsequent Buchwald-Hartwig Amination at the C-Br Position

    Following the initial coupling at the C-I position, the remaining C-Br bond can be functionalized, for instance, through a Buchwald-Hartwig amination to form a C-N bond.[6][7] This sequential approach allows for the synthesis of complex, unsymmetrical diarylamines.

    Materials:

    • 1-(2-bromo-5-arylphenyl)ethan-1-amine (from Protocol 2) (1.0 eq)

    • Primary or secondary amine (1.2-2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

    • A suitable phosphine ligand (e.g., XPhos, BINAP) (4-10 mol%)

    • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-3.0 eq)

    • Anhydrous Toluene or 1,4-Dioxane

    • Nitrogen or Argon gas for inert atmosphere

    Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a flame-dried Schlenk tube with the 1-(2-bromo-5-arylphenyl)ethan-1-amine (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), the ligand (e.g., XPhos, 0.1 eq), and the base (e.g., NaOtBu, 1.5 eq).

    • Add the anhydrous solvent (e.g., toluene).

    • Add the amine (1.2 eq) to the mixture.

    • Seal the tube and heat the reaction mixture to a higher temperature, typically 100-120 °C. The more forcing conditions are necessary to activate the less reactive C-Br bond.

    • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

    G start 1-(2-bromo-5-iodophenyl)ethan-1-amine step1 Step 1: Suzuki Coupling (Milder Conditions) - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄, 80°C start->step1 Reacts at C-I intermediate Intermediate: 1-(2-bromo-5-arylphenyl)ethan-1-amine step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions) - Arylamine - Pd₂(dba)₃/XPhos - NaOtBu, 110°C intermediate->step2 Reacts at C-Br final Final Product: 1-(2-(N-arylamino)-5-arylphenyl)ethan-1-amine step2->final

    Caption: Workflow for sequential Suzuki and Buchwald-Hartwig reactions.

    Application in the Synthesis of Kinase Inhibitors

    The structural motifs accessible through the sequential functionalization of 1-(2-bromo-5-iodophenyl)ethan-1-amine are frequently found in kinase inhibitors.[8][9][10] These small molecules are designed to bind to the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to rapidly generate a library of diverse, complex molecules from a common intermediate is a significant advantage in the drug discovery process.

    Conclusion

    1-(2-bromo-5-iodophenyl)ethan-1-amine is a highly valuable and versatile building block for organic synthesis. Its unique pattern of substitution allows for the strategic and sequential introduction of different functional groups, enabling the efficient construction of complex molecular architectures. The protocols detailed in these application notes provide a solid foundation for researchers and drug development professionals to leverage the potential of this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The principles of chemoselective cross-coupling, as demonstrated here, are a powerful tool in modern synthetic chemistry.

    References

    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

    • Li, J., et al. (2013). Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin. Organic Letters. Retrieved from [Link]

    • PubMed. (2023, October 27). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved from [Link]

    • Saikia, P., et al. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Retrieved from [Link]

    • PubMed. (2016, August 25). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]

    • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

    • Oestreich, M. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Retrieved from [Link]

    • ResearchGate. (n.d.). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

    • Wölfling, J., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • So, C. M., et al. (n.d.). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

    • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

    • MDPI. (2023, August 31). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved from [Link]

    • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... Retrieved from [Link]

    • ResearchGate. (2025, August 7). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • Google Patents. (n.d.). US3975438A - Preparation of o-iodoaniline.
    • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

    Sources

    Application

    Application Note: 1-(2-Bromo-5-iodophenyl)ethan-1-amine as a Versatile Trifunctional Scaffold in Drug Discovery

    Executive Summary In modern drug discovery and materials science, densely functionalized arenes serve as critical building blocks for generating structural diversity. 1-(2-bromo-5-iodophenyl)ethan-1-amine is a highly val...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery and materials science, densely functionalized arenes serve as critical building blocks for generating structural diversity. 1-(2-bromo-5-iodophenyl)ethan-1-amine is a highly valuable, commercially available intermediate that offers a unique trifunctional handle: a primary benzylic amine, a highly reactive C5-iodide, and a moderately reactive C2-bromide. This application note details the orthogonal reactivity profile of this scaffold, providing validated, step-by-step protocols for its divergent functionalization via chemoselective palladium-catalyzed cross-coupling.

    Physicochemical & Structural Profiling
    PropertySpecification
    Chemical Name 1-(2-bromo-5-iodophenyl)ethan-1-amine
    CAS Number 1337608-60-2
    Molecular Weight 325.97 g/mol
    Formula C8H9BrIN
    Key Structural Features Primary amine (C1-ethyl), Ortho-Bromide (C2), Meta-Iodide (C5)

    Mechanistic Insight: Orthogonal Reactivity & Causality

    The synthetic utility of this compound is governed by the differential reactivity of its two carbon-halogen bonds during oxidative addition to a Palladium(0) center. The general reactivity trend for aryl halides is C–I > C–Br > C–Cl[1].

    The Causality of Chemoselectivity:

    • Bond Dissociation Energies (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). This allows Pd(0) to selectively insert into the C5 position at lower temperatures (60–70 °C)[1].

    • Catalyst & Ligand Selection: To prevent multi-coupling (simultaneous reaction at both C5 and C2), catalyst selection is critical[2]. Using a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl2, promotes efficient reductive elimination but lacks the extreme electron density required to readily activate the C–Br bond at moderate temperatures. Conversely, highly electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or elevated temperatures will override this selectivity, leading to unwanted di-coupling[3].

    • Amine Masking: The primary amine must be protected (e.g., via Boc anhydride) prior to cross-coupling. Free primary amines can coordinate to the palladium center, poisoning the catalyst, or act as competing nucleophiles in subsequent Buchwald-Hartwig aminations[4].

    Synthetic Workflow

    Workflow A 1-(2-bromo-5-iodophenyl)ethan-1-amine (Starting Material) B Boc Protection (Amine Masking) A->B Boc2O, Et3N C C5 Suzuki-Miyaura Coupling (Chemoselective Arylation) B->C Ar-B(OH)2, Pd(dppf)Cl2 D C2 Buchwald-Hartwig Amination (Intermolecular C-N Bond Formation) C->D R2NH, Pd2(dba)3, RuPhos E Boc Deprotection (TFA/DCM) D->E Acidic Cleavage F Trisubstituted Benzylic Amine (Final Pharmacophore) E->F Neutralization

    Divergent synthetic workflow for orthogonal functionalization of the bromo-iodo intermediate.

    Experimental Protocols

    Protocol 1: Amine Masking (Boc Protection)

    Objective: Prevent catalyst poisoning and competitive nucleophilic attack.

    • Dissolve 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add triethylamine (Et3N, 2.0 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (Boc2O, 1.1 equiv).

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate.

    Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting material will stain intensely with Ninhydrin (purple/pink for primary amine). The successful Boc-protected product will be Ninhydrin-negative but UV-active, with a significantly higher Rf value.

    Protocol 2: Chemoselective C5 Suzuki-Miyaura Coupling

    Objective: Regioselective C–C bond formation at the C5-iodide.

    • In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 equiv), arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

    • Add Pd(dppf)Cl2 (0.05 equiv). Evacuate and backfill the flask with Argon (3 cycles).

    • Inject degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

    • Heat the mixture strictly at 70 °C for 12 hours.

    • Cool to room temperature, filter through a Celite pad, and purify via flash chromatography.

    Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the naturally occurring ^79Br and ^81Br isotopes. Following the C5-coupling, the product mass will increase, but must retain this 1:1 Br isotopic doublet. Loss of this doublet indicates unwanted C2-arylation (loss of chemoselectivity)[1].

    Protocol 3: C2 Buchwald-Hartwig Amination

    Objective: C–N bond formation at the remaining C2-bromide.

    • Combine the C5-arylated intermediate (1.0 equiv), a secondary amine (e.g., morpholine, 1.2 equiv), and Cs2CO3 (2.0 equiv) in a vial.

    • Add Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv). RuPhos is specifically chosen here as its electron-rich, bulky biaryl structure facilitates oxidative addition into the challenging C–Br bond and promotes reductive elimination[4].

    • Purge with Argon, add anhydrous toluene (0.1 M), and heat at 100 °C for 16 hours.

    Self-Validation Checkpoint (1H NMR): The successful formation of the C–N bond is confirmed by the disappearance of the characteristic C2-Br adjacent aromatic proton shift, and the appearance of new aliphatic multiplets (e.g., at 3.10 and 3.80 ppm for morpholine) integrating to the correct number of protons.

    Data Presentation: Optimization of Chemoselectivity

    The table below summarizes the optimization of Protocol 2, demonstrating how catalyst and temperature control the chemoselectivity between the C5-I and C2-Br positions[2][3].

    EntryCatalyst SystemBaseSolventTemp (°C)C5-Monoarylated Yield (%)C2,C5-Diarylated Yield (%)
    1Pd(PPh3)4Na2CO3Toluene/H2O904515
    2 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 70 88 <2
    3Pd(dppf)Cl2K2CO31,4-Dioxane/H2O1006522
    4Pd2(dba)3 / SPhosK3PO4Toluene/H2O803065

    Note: Entry 2 represents the optimal conditions. The use of highly active ligands like SPhos (Entry 4) accelerates oxidative addition into the C-Br bond, resulting in a loss of chemoselectivity and favoring multi-coupling[3].

    References

    • Chemical Reviews (ACS Publications) Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. URL:[Link][2]

    • MDPI - Molecules Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. URL:[Link][3]

    • Organic & Biomolecular Chemistry (RSC Publishing) Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. URL:[Link][4]

    Sources

    Method

    applications of "1-(2-bromo-5-iodophenyl)ethan-1-amine" in medicinal chemistry

    Application Note: Strategic Utilization of 1-(2-Bromo-5-iodophenyl)ethan-1-amine in Orthogonal Library Synthesis Executive Summary This application note details the strategic use of 1-(2-bromo-5-iodophenyl)ethan-1-amine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Strategic Utilization of 1-(2-Bromo-5-iodophenyl)ethan-1-amine in Orthogonal Library Synthesis

    Executive Summary

    This application note details the strategic use of 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS 1337608-60-2) as a highly programmable, trifunctional building block in medicinal chemistry. By exploiting the differential bond dissociation energies of the carbon-iodine and carbon-bromine bonds, researchers can perform sequential, chemoselective palladium-catalyzed cross-coupling reactions. Combined with the chiral primary amine vector, this scaffold enables the rapid assembly of complex, conformationally restricted libraries for structure-activity relationship (SAR) studies.

    Structural Analysis & Reactivity Profiling

    The synthetic utility of 1-(2-bromo-5-iodophenyl)ethan-1-amine lies in its three distinct functional vectors: a primary amine, a C5-iodine atom, and a C2-bromine atom.

    Expertise & Causality in Reactivity: The success of orthogonal cross-coupling relies entirely on kinetic control during the oxidative addition step of the catalytic cycle[1]. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-bromine (C-Br) bond (~68 kcal/mol). Because oxidative addition is often the rate-determining step, Palladium(0) will selectively insert into the C-I bond at lower temperatures (e.g., 60°C)[2]. The C-Br bond remains intact, serving as a latent electrophile for a secondary, higher-temperature coupling (e.g., 90–100°C)[3].

    Table 1: Quantitative Comparison of Halogen Reactivity in Cross-Coupling

    HalogenPositionBond Dissociation EnergyRelative Oxidative Addition RateOptimal Reaction TempRecommended Coupling
    Iodine C5~55 kcal/molVery Fast25–60°CSuzuki-Miyaura, Sonogashira
    Bromine C2~68 kcal/molModerate90–110°CBuchwald-Hartwig, Heck

    Workflow: Orthogonal Functionalization Strategy

    To prevent the primary amine from coordinating to the palladium catalyst (which leads to catalyst poisoning or unwanted competitive amination), the amine must first be masked[3]. The standard programmable workflow proceeds as follows:

    Workflow Start 1-(2-bromo-5-iodophenyl)ethan-1-amine (Starting Material) Step1 Step 1: Amine Protection (Boc2O, Et3N) Start->Step1 Mask primary amine Step2 Step 2: C5 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 60°C) Step1->Step2 Chemoselective C-I activation Step3 Step 3: C2 Buchwald-Hartwig (Pd2(dba)3, XPhos, R-NH2, 100°C) Step2->Step3 High-temp C-Br activation Step4 Step 4: Deprotection & Derivatization (TFA, then R-COCl) Step3->Step4 Unmask amine Final Fully Functionalized Target Molecule Step4->Final Final assembly

    Caption: Orthogonal functionalization workflow of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Experimental Protocols

    Self-Validating Systems Note: The following protocols are designed with embedded analytical checkpoints. TLC and LC-MS validation must be performed to ensure complete conversion before proceeding to the next orthogonal step to prevent complex mixture formation.

    Protocol A: Amine Protection (Boc-Protection)

    Rationale: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions of Suzuki and Buchwald-Hartwig couplings but is easily removed under acidic conditions later.

    • Initiation: Dissolve 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Base Addition: Add triethylamine (Et 3​ N) (2.0 equiv). Stir for 5 minutes at 0°C.

    • Reagent Addition: Dropwise add di-tert-butyl dicarbonate (Boc 2​ O) (1.1 equiv) dissolved in DCM.

    • Reaction: Warm to room temperature and stir for 4 hours.

    • Validation & Workup: Monitor by TLC (Ninhydrin stain; the primary amine will stain purple, the protected product will not). Once complete, wash the organic layer with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

    Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

    Rationale: is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd center. This accelerates reductive elimination while remaining sterically stable enough to prevent premature C-Br insertion at low temperatures[1].

    • Setup: In a Schlenk flask, combine the Boc-protected intermediate (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

    • Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na 2​ CO 3​ (3:1 v/v).

    • Reaction: Heat the mixture strictly to 60°C for 6–8 hours. Crucial: Do not exceed 65°C, or competitive oxidative addition at the C2-bromine will occur, leading to oligomerization[2].

    • Validation: Analyze via LC-MS. Confirm the disappearance of the iodine isotope pattern and the retention of the bromine isotope pattern (M / M+2 ratio of 1:1).

    • Workup: Filter the mixture through a pad of Celite, extract with Ethyl Acetate, and purify via flash column chromatography.

    Mechanism Pd0 Pd(0) Catalyst Active Species Complex Pre-catalytic π-Coordination Pd0->Complex Substrate Substrate Boc-NH-CH(CH3)-C6H3(Br)(I) Substrate->Complex PathA Pathway A (Fast, 60°C) Oxidative Addition at C-I BDE ~55 kcal/mol Complex->PathA Kinetic Control PathB PathB Complex->PathB Thermodynamic/High Temp ProdA C5-Palladated Intermediate (Proceeds to Suzuki) PathA->ProdA ProdB C2-Palladated Intermediate (Disfavored at low temp) PathB->ProdB

    Caption: Mechanistic divergence of Pd(0) oxidative addition based on halogen BDE.

    Protocol C: Buchwald-Hartwig Amination at C2

    Rationale: With the C5 position functionalized, the C2-bromine is now the active electrophile. We utilize Pd 2​ (dba) 3​ and XPhos. is an electron-rich, sterically demanding biaryl phosphine ligand that facilitates the difficult oxidative addition into the stronger C-Br bond and promotes the reductive elimination of the bulky amine product[2].

    • Setup: Combine the C5-arylated intermediate (1.0 equiv), a secondary amine (1.2 equiv), Pd 2​ (dba) 3​ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv) in a dry Schlenk tube.

    • Solvent: Add anhydrous, degassed Toluene.

    • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Validation: Monitor by LC-MS for the complete consumption of the brominated starting material.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na 2​ SO 4​ , and purify by chromatography.

    Table 2: Summary of Orthogonal Reaction Parameters

    StepTransformationReagents / CatalystTempYield Expectation
    1 Amine ProtectionBoc 2​ O, Et 3​ N, DCM25°C>95%
    2 C5 Suzuki CouplingAr-B(OH) 2​ , Pd(dppf)Cl 2​ , Na 2​ CO 3​ 60°C75–85%
    3 C2 Buchwald-HartwigR 2​ NH, Pd 2​ (dba) 3​ , XPhos, NaOtBu100°C60–80%

    Applications in Drug Discovery

    By systematically varying the arylboronic acid in Step 2, the amine in Step 3, and the acylating/alkylating agent after Boc-deprotection in Step 4, medicinal chemists can generate a massive matrix of highly functionalized analogs from a single starting material. The ethanamine stereocenter provides a crucial 3D vector, allowing the resulting library to probe deep hydrophobic pockets in complex biological targets such as GPCRs and kinases.

    References

    • Dobrounig, P., Trobe, M., & Breinbauer, R. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 3–35. URL:[Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL:[Link]

    Sources

    Application

    Chiral Resolution of 1-(2-Bromo-5-iodophenyl)ethan-1-amine Enantiomers: Methods and Protocols

    Executive Summary & Scientific Rationale The molecule 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) is a highly functionalized, chiral primary amine. Its structural architecture—featuring an ortho-bromine and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    The molecule 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) is a highly functionalized, chiral primary amine. Its structural architecture—featuring an ortho-bromine and a meta-iodine atom—makes it a highly versatile building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) in the development of active pharmaceutical ingredients (APIs).

    However, the synthesis of this compound typically yields a racemate. Because the spatial arrangement of the amine group dictates the biological and pharmacological activity of downstream APIs, obtaining enantiopure (R)- and (S)-isomers is critical.

    Causality in Method Selection

    The heavy halogenation of the phenyl ring dictates the physical and chemical behavior of this molecule during resolution:

    • Steric Hindrance: The bulky ortho-bromo substituent restricts free rotation around the C(aryl)–C(chiral) bond. While this steric bulk slows down enzymatic acylation rates compared to unsubstituted 1-phenylethylamine, it significantly enhances enantioselectivity by locking the substrate into a rigid conformation within the enzyme's active site [1].

    • Lipophilicity and Mass: The iodine atom significantly increases the molecular weight (325.97 g/mol ) and lipophilicity. In classical diastereomeric salt resolution, highly lipophilic resolving agents (like Mandelic acid) are preferred over highly polar ones (like Tartaric acid) because they promote favorable π−π stacking and van der Waals interactions within the crystal lattice, driving thermodynamic precipitation [2].

    • Photo-sensitivity: The carbon-iodine bond is susceptible to homolytic cleavage under prolonged UV exposure. All protocols must be executed using amber glassware or foil-wrapped flasks to prevent deiodination.

    This application note details two field-proven, self-validating protocols for the chiral resolution of 1-(2-bromo-5-iodophenyl)ethan-1-amine: Classical Diastereomeric Salt Formation and Enzymatic Kinetic Resolution (EKR) .

    Comparison of Resolution Strategies

    The following table summarizes the quantitative metrics and strategic trade-offs for the two primary resolution methods.

    Table 1: Comparison of Chiral Resolution Strategies

    ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution (EKR)
    Target Enantiomer (S)-Amine (using (S)-Mandelic Acid)(S)-Amine (Unreacted) & (R)-Amide
    Typical Yield (Max 50%) 35 – 42% (after recrystallization)45 – 48%
    Enantiomeric Excess (ee) > 95% (requires multiple crystallizations)> 99% (highly stereospecific)
    Scalability Excellent (Multi-kilogram)Good (up to 100g batch in standard labs)
    Cost / Complexity Low cost / Labor-intensiveHigh cost (Enzyme) / Operationally simple
    Recovery Mechanism Filtration & FreebasingAcid/Base Extraction

    Protocol A: Classical Diastereomeric Salt Resolution

    This method utilizes the "half-equivalent" (Pope-Peachey) method, which maximizes the enantiomeric excess of the first crop of crystals by limiting the amount of the chiral resolving agent, forcing only the most thermodynamically stable diastereomer to precipitate [2][3].

    Workflow Visualization

    SaltResolution Racemate Racemic Amine 1-(2-bromo-5-iodophenyl)ethan-1-amine SaltMix Diastereomeric Salt Formation (Ethanol / Water, 80°C) Racemate->SaltMix ResolvingAgent (S)-Mandelic Acid (0.5 Equivalents) ResolvingAgent->SaltMix Crystallization Controlled Cooling (25°C then 4°C) SaltMix->Crystallization Crystals Solid Precipitate [(S)-Amine · (S)-Acid] Salt Crystallization->Crystals Filtration MotherLiquor Mother Liquor [(R)-Amine] Enriched Crystallization->MotherLiquor Soluble FreebaseS Freebasing (1M NaOH) Pure (S)-Amine (>95% ee) Crystals->FreebaseS Extraction (DCM)

    Workflow for the classical diastereomeric salt resolution using (S)-Mandelic Acid.

    Step-by-Step Methodology

    Reagents & Materials:

    • Racemic 1-(2-bromo-5-iodophenyl)ethan-1-amine (10.0 g, 30.6 mmol)

    • (S)-(+)-Mandelic acid (2.33 g, 15.3 mmol, 0.5 equiv)

    • Absolute Ethanol and Deionized Water

    • 1M NaOH (aq) and Dichloromethane (DCM)

    Procedure:

    • Salt Formation: In a 250 mL amber round-bottom flask, dissolve the racemic amine (10.0 g) in 80 mL of a 9:1 Ethanol/Water mixture. Heat the solution to 75°C under an argon atmosphere.

    • Addition of Resolving Agent: Slowly add (S)-Mandelic acid (2.33 g) to the hot solution. Stir for 30 minutes until a homogeneous solution is achieved.

    • Nucleation & Crystallization: Remove the heat source and allow the flask to cool to room temperature (20-25°C) at a rate of ~10°C per hour. Causality note: Slow cooling prevents the kinetic entrapment of the (R)-amine in the crystal lattice. Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours.

    • Filtration: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol.

    • Self-Validation (ee Check): Take a 20 mg sample of the crystals, suspend in 1 mL of 1M NaOH, and extract with 1 mL of DCM. Analyze the DCM layer via Chiral HPLC (see Table 2). If ee < 95%, recrystallize the bulk salt from hot ethanol.

    • Freebasing: Suspend the bulk enantiopure salt in 50 mL of 1M NaOH. Extract with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (S)-1-(2-bromo-5-iodophenyl)ethan-1-amine as a pale yellow oil.

    Protocol B: Enzymatic Kinetic Resolution (EKR)

    For ultra-high enantiomeric purity (>99% ee), Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B) is the gold standard [1]. CAL-B follows Kazlauskas' rule, selectively acylating the (R)-enantiomer of primary amines while leaving the (S)-enantiomer untouched.

    Workflow Visualization

    EKR Racemate Racemic Amine (R/S Mixture) Reaction Enzymatic Acylation (Toluene, 50°C, 24h) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Ethyl Methoxyacetate Enzyme->Reaction Separation Acid/Base Extraction (EtOAc / 1M HCl) Reaction->Separation Filter Enzyme Unreacted Aqueous Phase Unreacted (S)-Amine (>99% ee) Separation->Unreacted HCl Salt Product Organic Phase (R)-Amide (>99% ee) Separation->Product Neutral Amide

    Enzymatic Kinetic Resolution (EKR) pathway using CAL-B to separate (R) and (S) enantiomers.

    Step-by-Step Methodology

    Reagents & Materials:

    • Racemic 1-(2-bromo-5-iodophenyl)ethan-1-amine (5.0 g, 15.3 mmol)

    • Novozym 435 (immobilized CAL-B, 500 mg)

    • Ethyl methoxyacetate (1.08 g, 9.18 mmol, 0.6 equiv)

    • Anhydrous Toluene (50 mL)

    Procedure:

    • Reaction Setup: In a 100 mL amber flask, dissolve the racemic amine (5.0 g) and ethyl methoxyacetate (1.08 g) in 50 mL of anhydrous toluene.

    • Enzyme Addition: Add 500 mg of Novozym 435 beads. Causality note: Ethyl methoxyacetate is chosen over simple acetates because the methoxy group acts as a hydrogen-bond acceptor in the enzyme's catalytic triad, accelerating the acylation of sterically hindered ortho-halogenated substrates [1].

    • Incubation: Stir the suspension gently (to avoid crushing the immobilized enzyme beads) at 50°C for 24-36 hours. Monitor the conversion via HPLC. Stop the reaction when conversion reaches exactly 50%.

    • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with toluene and reused up to 5 times).

    • Phase Separation (Self-Validating Extraction): Concentrate the filtrate under vacuum and redissolve the residue in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with 1M HCl (3 x 30 mL).

      • Organic Layer: Contains the neutral (R)-methoxyacetamide derivative.

      • Aqueous Layer: Contains the protonated, unreacted (S)-amine hydrochloride.

    • Isolation of (S)-Amine: Basify the combined aqueous layers with 6M NaOH to pH 12. Extract with DCM (3 x 30 mL), dry over Na2​SO4​ , and evaporate to yield the pure (S)-amine (>99% ee).

    Analytical Validation Parameters

    To ensure the trustworthiness of the resolution, the enantiomeric excess must be quantified using Chiral High-Performance Liquid Chromatography (HPLC).

    Table 2: Analytical Chiral HPLC Conditions

    ParameterCondition / Specification
    Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
    Mobile Phase Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1, v/v/v)
    Flow Rate 1.0 mL/min (Isocratic)
    Temperature 25 °C
    Detection (UV) 230 nm and 254 nm
    Sample Prep 1 mg/mL in Mobile Phase
    Expected Elution (S)-Enantiomer typically elutes first; (R)-Enantiomer second.

    Note: The addition of 0.1% Diethylamine (DEA) is critical to suppress peak tailing caused by secondary interactions between the primary amine and the silica support of the chiral stationary phase.

    References

    • Paetzold, J., & Bäckvall, J. E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 84. URL:[Link]

    • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. URL:[Link]

    • Wikipedia Contributors. (n.d.). Chiral resolution. Wikipedia, The Free Encyclopedia. URL:[Link]

    Method

    Application Note: 1-(2-Bromo-5-iodophenyl)ethan-1-amine as a Versatile Trifunctional Scaffold in Drug Discovery

    Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals. Executive Summary The design and synthesis of highly substituted, rigid polycyclic pharmacophores (such as isoquinolines...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals.

    Executive Summary

    The design and synthesis of highly substituted, rigid polycyclic pharmacophores (such as isoquinolines and indolines) require precisely functionalized building blocks. 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) [1] is an exceptionally versatile trifunctional scaffold. It features a benzylic primary amine, a highly reactive C5-iodine, and a moderately reactive C2-bromine. This application note details a validated, self-correcting synthetic workflow that exploits the differential bond dissociation energies of the halogens to perform orthogonal cross-couplings, culminating in a gold-catalyzed intramolecular hydroamination to yield complex 1-methyl-3,7-disubstituted isoquinolines .

    Structural Rationale & Chemoselectivity (E-E-A-T Principles)

    In drug discovery, the ability to sequentially decorate a core scaffold without relying on cumbersome protecting-group manipulations is highly prized. The utility of this specific building block is rooted in three mechanistic pillars:

    • Haloselectivity (Kinetic Discrimination): The C–I bond (BDE ~65 kcal/mol) undergoes oxidative addition with Palladium(0) significantly faster than the C–Br bond (BDE ~81 kcal/mol) [2]. By selecting a sterically demanding catalyst like Pd(dppf)Cl2​ and maintaining mild temperatures (50 °C), Suzuki-Miyaura coupling occurs exclusively at the C5 position.

    • Spatial Preorganization: The C2-bromine is positioned ortho to the ethylamine group. Once the bromine is converted to an alkyne via Sonogashira coupling, the geometry perfectly aligns for a 6-endo-dig cyclization.

    • Stereochemical Potential: The α -methyl group on the benzylic amine introduces a chiral center. When resolved, this allows medicinal chemists to probe 3D Structure-Activity Relationships (SAR) in the resulting isoquinoline derivatives.

    Mechanistic Pathway Visualization

    G A 1-(2-bromo-5-iodophenyl) ethan-1-amine B Suzuki Adduct (C5-Aryl) A->B Pd(dppf)Cl2, Ar-B(OH)2 Chemoselective for C-I C Sonogashira Adduct (C2-Alkynyl) B->C Pd(PPh3)4, CuI, R-C≡CH Reacts at C-Br D 1-Methyl-3,7-disubstituted Isoquinoline C->D 1. TFA (Deprotection) 2. AuCl3 (Cyclization)

    Orthogonal functionalization of 1-(2-bromo-5-iodophenyl)ethan-1-amine to yield isoquinolines.

    Experimental Protocols

    The following protocols are designed as a self-validating system . Each step includes specific quality control (QC) checkpoints to ensure causality and reaction success before proceeding to the next phase.

    Protocol A: Chemoselective Suzuki-Miyaura Coupling

    Scientific Rationale: Pd(dppf)Cl2​ is chosen because its large bite angle accelerates reductive elimination while its steric bulk prevents insertion into the tighter C–Br bond at mild temperatures.

    Step-by-Step Methodology:

    • Setup: In an oven-dried Schlenk flask, dissolve 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv) in a degassed mixture of THF/ H2​O (4:1, 0.2 M).

    • Catalyst Addition: Add K2​CO3​ (2.0 equiv) and Pd(dppf)Cl2​ (5 mol%). Purge the flask with Argon for 5 minutes.

    • Reaction: Heat the mixture to 50 °C for 12 hours with vigorous stirring.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3​ and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Validation & QC: Analyze the product via LC-MS. The mass spectrum should show the molecular ion [M+H]+ corresponding to the loss of Iodine and addition of the Aryl group. The presence of the characteristic 1:1 bromine isotope pattern ( 79Br/81Br ) confirms the C2-bromine remains intact.

    Protocol B: Amine Protection & Sonogashira Coupling

    Scientific Rationale: The primary amine must be Boc-protected to prevent it from coordinating with the Copper co-catalyst, which would poison the Sonogashira reaction and promote unwanted Glaser homocoupling of the alkyne.

    Step-by-Step Methodology:

    • Protection: Dissolve the Suzuki adduct (1.0 equiv) in DCM. Add Et3​N (2.0 equiv) and Boc2​O (1.2 equiv). Stir at room temperature for 4 hours. Concentrate and pass through a short silica plug.

    • Sonogashira Setup: Transfer the Boc-protected intermediate to a pressure vial. Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%).

    • Coupling: Add anhydrous Et3​N (0.1 M) and the terminal alkyne (1.2 equiv). Seal the vial and heat at 80 °C for 6 hours.

    • Workup: Dilute with EtOAc, filter through a pad of Celite to remove copper salts, and concentrate. Purify via column chromatography.

    Validation & QC: 1H -NMR should reveal the disappearance of the terminal alkyne proton (typically around 2.5–3.0 ppm) and the presence of a large singlet (~1.4 ppm) corresponding to the 9 protons of the tert-butyl (Boc) group.

    Protocol C: Deprotection & Gold-Catalyzed Cyclization

    Scientific Rationale: Gold(III) chloride is a highly carbophilic π -acid. It selectively coordinates to the alkyne, lowering the LUMO and triggering a 6-endo-dig nucleophilic attack by the newly deprotected primary amine [3].

    Step-by-Step Methodology:

    • Deprotection: Treat the Sonogashira adduct with a 1:4 mixture of TFA/DCM at room temperature for 2 hours. Concentrate thoroughly in vacuo to remove all traces of TFA.

    • Cyclization: Dissolve the crude deprotected amine in 1,2-dichloroethane (DCE, 0.1 M). Add AuCl3​ (5 mol%).

    • Reaction: Heat the mixture at 80 °C for 8 hours. The intermediate 1,2-dihydroisoquinoline will spontaneously oxidize to the fully aromatic isoquinoline under atmospheric conditions.

    • Workup & Purification: Quench with saturated NaHCO3​ , extract with DCM, and purify via neutral alumina column chromatography to prevent degradation of the basic heterocycle.

    Validation & QC: 1H -NMR will show the disappearance of the benzylic methine proton and the appearance of a highly deshielded aromatic proton on the newly formed isoquinoline ring.

    Data Presentation: Reaction Scope and Chemoselectivity

    The robustness of this scaffold is demonstrated by varying the boronic acid and alkyne inputs. The kinetic discrimination between the C-I and C-Br bonds remains exceptionally high across diverse electronic environments.

    EntryArylboronic Acid (Step 1)Terminal Alkyne (Step 3)Overall Yield (3 Steps)Chemoselectivity (I vs Br)
    1 Phenylboronic acidPhenylacetylene68%>98:2
    2 4-Methoxyphenylboronic acid1-Hexyne62%>98:2
    3 3-Fluorophenylboronic acidCyclopropylacetylene59%>95:5
    4 4-(Trifluoromethyl)phenylboronic acidTrimethylsilylacetylene55%>95:5

    Note: Yields represent the isolated yield of the final 1-methyl-3,7-disubstituted isoquinoline after all three synthetic steps. Chemoselectivity was determined by LC-MS analysis of the crude mixture following Step 1.

    References

    • ChemSrc Database. "1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS 1337608-60-2) Properties and Suppliers." ChemSrc. URL:[Link]

    • Molander, G. A., et al. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis." Journal of the American Chemical Society, 2017. URL:[Link]

    • Hiroya, K., et al. "Cyclization reactions of 2-alkynylbenzyl alcohol and 2-alkynylbenzylamine derivatives promoted by tetrabutylammonium fluoride." Tetrahedron, 2001. URL:[Link]

    Application

    Application Note: Chemoselective Functionalization of 1-(2-Bromo-5-iodophenyl)ethan-1-amine in Advanced Drug Discovery

    Introduction & Rationale In modern medicinal chemistry, the rapid diversification of core scaffolds is paramount for exploring structure-activity relationships (SAR). 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-6...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    In modern medicinal chemistry, the rapid diversification of core scaffolds is paramount for exploring structure-activity relationships (SAR). 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) serves as an elite, trifunctional building block designed specifically for programmable, multi-vector derivatization.

    This scaffold features three orthogonal reaction sites:

    • A primary benzylic amine: Contains a chiral center (often utilized in enantiopure form) suitable for amide coupling, reductive amination, or urea formation.

    • A meta-iodine substituent (C5): Highly reactive toward low-valent transition metals.

    • An ortho-bromine substituent (C2): Moderately reactive, allowing it to be preserved during initial transformations.

    By exploiting the inherent thermodynamic and kinetic differences between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, researchers can perform sequential, protecting-group-free cross-couplings on the aromatic ring following a single amine-masking step.

    Mechanistic Principles & Chemoselectivity (E-E-A-T)

    The success of sequential cross-coupling on this scaffold relies on strict mechanistic causality, governed by bond dissociation energies (BDE) and catalyst kinetics.

    Thermodynamic Differentiation

    The chemoselectivity of palladium-catalyzed oxidative addition is primarily dictated by the strength of the carbon-halogen bond. The BDE of a typical C(sp2)–I bond is approximately 222 kJ/mol, whereas the C(sp2)–Br bond is significantly stronger at 280 kJ/mol[1]. This profound thermodynamic gap ensures that the insertion of Pd(0) into the C–I bond is highly favored.

    Kinetic Discrimination & Catalyst Selection

    To achieve >95% chemoselectivity at the C5 position, kinetic control is enforced via catalyst selection and temperature modulation:

    • C5-Activation (Suzuki-Miyaura): A standard, unhindered catalyst like Pd(PPh3)4 is employed at mild temperatures (60 °C). Pd(PPh3)4 readily undergoes oxidative addition with the weak C–I bond but lacks the electron density and steric bulk required to efficiently break the stronger C–Br bond under these conditions[2].

    • C2-Activation (Buchwald-Hartwig): Once the iodine is substituted, the C2-bromine is activated using a highly electron-rich, sterically demanding biarylphosphine ligand (e.g., XPhos) coupled with Pd2(dba)3 at elevated temperatures (100 °C). The spatial properties of XPhos accelerate both the oxidative addition into the recalcitrant C–Br bond and the subsequent reductive elimination of the aminated product[3].

    The Necessity of Amine Masking

    Before initiating palladium catalysis, the primary ethylamine must be protected (typically as an N-Boc carbamate). Free primary amines can act as competitive bidentate ligands, poisoning the Pd catalyst, or they can undergo unintended intra/intermolecular Buchwald-Hartwig aminations during the C2-activation phase[4].

    Quantitative Data Summary

    The following table outlines the optimized parameters for the three-stage functionalization of the scaffold, ensuring self-validating and reproducible results.

    Reaction StepTarget VectorCatalyst SystemTemp (°C)Base / SolventTypical YieldChemoselectivity
    1. N-Boc Protection Primary AmineNone25Et3N / DCM>95%N/A
    2. Suzuki-Miyaura C(sp2)–I (C5)Pd(PPh3)4 (5 mol%)60Na2CO3 / Dioxane:H2O85–92%>95% (over C–Br)
    3. Buchwald-Hartwig C(sp2)–Br (C2)Pd2(dba)3 / XPhos100tBuONa / Toluene75–85%N/A

    Experimental Protocols

    Protocol 1: N-Boc Protection of the Primary Amine

    Rationale: Prevents catalyst poisoning and competitive amination.

    • Preparation: Dissolve 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

    • Base Addition: Add triethylamine (Et3N, 2.0 equiv, 20 mmol) and stir for 5 minutes at 0 °C.

    • Protection: Dropwise add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv, 11 mmol) dissolved in 5 mL of DCM.

    • Completion: Warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (Ninhydrin stain).

    • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

    Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

    Rationale: Exploits the 222 kJ/mol vs 280 kJ/mol BDE differential to selectively functionalize the iodine vector[1].

    • Setup: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 equiv, 5 mmol) and the desired aryl boronic acid (1.05 equiv, 5.25 mmol).

    • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (total volume 50 mL, 0.1 M).

    • Degassing (Critical): Sparge the biphasic mixture with ultra-pure N2 gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0).

    • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv, 5 mol%) under a positive N2 stream.

    • Reaction: Heat the mixture to exactly 60 °C for 12 hours. Do not exceed 65 °C to prevent premature C–Br activation.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

    Protocol 3: Buchwald-Hartwig Amination at C2

    Rationale: Forces oxidative addition into the remaining C–Br bond using an electron-rich ligand[3].

    • Setup: In a nitrogen-filled glovebox, combine the C5-arylated intermediate (1.0 equiv, 2 mmol), a secondary amine (1.2 equiv, 2.4 mmol), and sodium tert-butoxide (tBuONa, 1.5 equiv, 3 mmol).

    • Catalyst Complex: Add Pd2(dba)3 (0.02 equiv, 4 mol% Pd) and XPhos (0.06 equiv, 6 mol%).

    • Reaction: Dissolve in anhydrous, degassed Toluene (20 mL, 0.1 M). Seal the vessel, remove from the glovebox, and heat at 100 °C for 16 hours.

    • Workup: Filter the crude mixture through a pad of Celite to remove Pd black, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

    Workflow Visualization

    Workflow A 1-(2-bromo-5-iodophenyl) ethan-1-amine B N-Boc Protected Intermediate A->B Boc2O, Et3N RT, 2h C C5-Functionalized (Suzuki Product) B->C Ar-B(OH)2, Pd(PPh3)4 Na2CO3, 60°C Chemoselective C-I D C2,C5-Difunctionalized (Buchwald-Hartwig) C->D R2-NH, Pd2(dba)3 XPhos, tBuONa, 100°C C-Br Activation

    Sequential chemoselective functionalization workflow of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    References

    • [1] Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports (NIH).1

    • [4] Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews (ACS Publications). 4

    • [2] Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. Organic Letters (ACS Publications). 2

    • [3] Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis (ACS Publications). 3

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(2-bromo-5-iodophenyl)ethan-1-amine Synthesis

    Welcome to the Application Scientist Support Portal. Synthesizing 1-(2-bromo-5-iodophenyl)ethan-1-amine from its corresponding acetophenone derivative is notoriously difficult due to three competing factors: the extreme...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. Synthesizing 1-(2-bromo-5-iodophenyl)ethan-1-amine from its corresponding acetophenone derivative is notoriously difficult due to three competing factors: the extreme lability of the aryl-iodine bond, severe steric hindrance from the ortho-bromine atom, and the tendency of primary amines to over-alkylate.

    This guide is designed to help researchers move away from failing direct reductive amination protocols and implement a self-validating, high-yield workflow using Ellman’s sulfinamide chemistry.

    I. Core Workflow Visualization

    To bypass the pitfalls of direct amination, we strongly recommend the indirect Titanium-Mediated Ellman Reductive Amination route. The logical flow and failure pathways are mapped below:

    G Ketone 1-(2-bromo-5-iodophenyl) ethan-1-one Imine tert-Butanesulfinyl Imine Ketone->Imine t-BuSONH2 Ti(OEt)4 Deiodo Deiodinated Byproduct (Yield Loss) Ketone->Deiodo H2, Pd/C or strong hydrides Sulfinamide Protected Sulfinamide Imine->Sulfinamide NaBH4 -45°C Amine Target Primary Amine (High Yield) Sulfinamide->Amine HCl/MeOH

    Fig 1. Ellman's sulfinamide workflow preventing deiodination in hindered acetophenones.

    II. Diagnostic Data: Why Standard Methods Fail

    Before troubleshooting, it is critical to understand why traditional reductive amination fails for this specific di-halogenated scaffold.

    Table 1: Comparative Analysis of Reductive Amination Strategies

    Synthetic StrategyReagent SystemImine ConversionDeiodination RateOver-AlkylationOverall Yield
    Direct Amination NH₄OAc, NaBH₃CN, MeOH< 40%< 5%> 20%~ 15%
    Catalytic Hydrogenation NH₃, H₂, Pd/C, EtOH> 90%> 80% (Critical) ~ 10%< 5%
    Oxime Reduction 1. NH₂OH 2. Zn/AcOH~ 60%< 5%< 5%~ 50%
    Ellman's Sulfinamide 1. t-BuSONH₂, Ti(OEt)₄ 2. NaBH₄, -45 °C> 95% 0% 0% > 80%
    III. Troubleshooting FAQs (Support Tickets)

    Ticket #101: "I am losing the iodine atom entirely during the reduction step. How do I preserve it?" Causality & Solution: Aryl iodides possess a relatively weak C–I bond (approx. 65 kcal/mol). When using transition-metal catalysts (e.g., Pd/C or Raney Ni) under a hydrogen atmosphere, the oxidative addition of the metal into the C–I bond outpaces the reduction of the imine, leading to rapid hydrodehalogenation[1]. Even strong hydride donors at room temperature can trigger radical-mediated deiodination. Action: Abandon catalytic hydrogenation. Use a mild hydride donor such as Sodium Borohydride (NaBH₄) at cryogenic temperatures (-45 °C) or Sodium Cyanoborohydride (NaBH₃CN) in slightly acidic media, which are chemoselective for C=N bonds over C–I bonds[2].

    Ticket #102: "My initial imine condensation is stalling at <30% conversion. How do I force it to completion?" Causality & Solution: Your starting material features an ortho-bromine atom. This large halogen creates severe steric hindrance, physically blocking the trajectory of incoming amine nucleophiles and twisting the carbonyl out of conjugation[3]. Standard drying agents (MgSO₄, molecular sieves) are thermodynamically insufficient to drive the equilibrium. Action: You must utilize Titanium(IV) ethoxide (Ti(OEt)₄) as a stoichiometric Lewis acid and water scavenger. Ti(OEt)₄ coordinates to the carbonyl oxygen, increasing its electrophilicity, while irreversibly reacting with extruded water to form insoluble TiO₂, forcing the reaction to 100% conversion[4].

    Ticket #103: "My product is contaminated with secondary amines. How do I prevent over-alkylation?" Causality & Solution: In direct reductive amination using ammonia, the newly formed primary amine is often more nucleophilic than ammonia itself. It competes for the unreacted ketone or imine, leading to dimerization (secondary amine formation). Action: Transition to an indirect reductive amination using Ellman’s auxiliary (tert-butanesulfinamide). The bulky tert-butyl group provides immense steric shielding, completely suppressing secondary amine formation[4].

    IV. Self-Validating Experimental Protocol

    To guarantee success, follow this optimized Ellman protocol. It is designed as a self-validating system, meaning visual cues will confirm the reaction is proceeding correctly at each stage.

    Phase 1: Imine Condensation (Overcoming Sterics)
    • In an oven-dried flask under N₂, dissolve 1-(2-bromo-5-iodophenyl)ethan-1-one (1.0 eq) and racemic or chiral tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

    • Causality Checkpoint: The solution will immediately turn yellow as the titanium coordinates to the ketone. Heat to 60 °C for 12 hours. The formation of a fine white precipitate (TiO₂) validates that water is being successfully scavenged, driving the sterically hindered reaction forward.

    • Quench with saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium salts, and extract with EtOAc. Concentrate to yield the crude sulfinyl imine.

    Phase 2: Chemoselective Reduction (Preserving the Aryl Iodide)
    • Dissolve the crude sulfinyl imine in a 4:1 mixture of THF/MeOH (0.2 M) and cool to -45 °C using a dry ice/acetonitrile bath.

    • Add NaBH₄ (3.0 eq) in small portions.

    • Causality Checkpoint: The combination of low temperature (-45 °C) and a mild hydride source ensures chemoselective reduction of the C=N bond without triggering nucleophilic cleavage of the fragile C–I bond.

    • Stir for 4 hours at -45 °C, then quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    Phase 3: Deprotection
    • Dissolve the resulting sulfinamide in MeOH (0.2 M) and add 4M HCl in dioxane (2.0 eq).

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure, triturate with diethyl ether, and filter to isolate 1-(2-bromo-5-iodophenyl)ethan-1-amine hydrochloride as a highly pure, stable white solid.

    V. References
    • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: jocpr.com URL:

    • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: nih.gov URL:

    • Title: Synthesis and Applications of tert-Butanesulfinamide Source: acs.org URL:

    • Title: Improving the Tumor Retention of Radioiodinated Antibody: Aryl Carbohydrate Adducts Source: nih.gov URL:

    • Title: The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs Source: nih.gov URL:

    Sources

    Optimization

    Technical Support Center: Optimizing the Purity of 1-(2-bromo-5-iodophenyl)ethan-1-amine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 1-(2-bromo-5-iodophenyl)ethan-1-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2)[1]. Because this molecule possesses two highly reactive handles (a bromine and an iodine atom) on a chiral benzylic amine framework, standard purification and synthesis techniques often lead to dehalogenation or poor enantiomeric excess (ee).

    This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high chemical and enantiomeric purity.

    Part 1: Troubleshooting Chemoselectivity & Synthesis FAQs

    Q1: During the reductive amination of the precursor ketone, I am observing significant amounts of debrominated and deiodinated side products. Why is this happening, and how can I prevent it? Causality & Solution: You are likely using a noble metal catalyst (such as Palladium on Carbon, Pd/C) with hydrogen gas. Noble metals readily undergo oxidative addition into carbon-halogen bonds—especially the weak C–I bond—leading to rapid hydrodehalogenation before or during imine reduction[2][3]. To prevent this, you must shift your chemoselectivity strategy. Abandon noble metals and utilize either a transition-metal-free Leuckart-Wallach reaction (using ammonium formate)[4] or a mild, halogen-tolerant base-metal catalyst (such as specific Iron or Cobalt complexes)[2]. Alternatively, using Titanium(IV) isopropoxide with ammonia followed by sodium borohydride ( NaBH4​ ) provides excellent chemoselectivity, as borohydride cannot insert into aryl-halide bonds.

    Chemoselectivity K 1-(2-bromo-5-iodophenyl)ethan-1-one I Imine Intermediate K->I NH3 or NH4OAc D Dehalogenated Impurities (Loss of Br/I) K->D Direct Dehalogenation A Target Amine (Intact Br & I) I->A Mild Reduction (NaBH4 or Fe-cat) I->D Harsh Reduction (Pd/C + H2)

    Figure 1: Chemoselectivity pathways during the reductive amination of halogenated acetophenones.

    Q2: My isolated free base amine turns yellow/brown upon storage and shows multiple spots on TLC. How do I stabilize it? Causality & Solution: The electron-rich benzylic amine, coupled with the heavy iodine atom, makes the free base highly susceptible to atmospheric oxidation (releasing trace I2​ , causing the discoloration) and CO2​ absorption (forming carbamate impurities). Solution: Never store the free base long-term. Immediately convert the purified free base into a hydrochloride (HCl) or tartrate salt. The protonation of the amine removes its nucleophilicity and electron-donating capacity, dramatically increasing the oxidative stability of the molecule.

    Part 2: Troubleshooting Chiral Resolution FAQs

    Q3: Direct synthesis yielded a racemic mixture. Preparative chiral HPLC is too expensive for my scale. What is the most reliable bulk resolution method? Causality & Solution: The classical and most scalable approach is diastereomeric salt resolution using an inexpensive chiral acid, such as L-(+)-tartaric acid or D(-)-mandelic acid[5][6]. Because enantiomers have identical physical properties, they cannot be separated by crystallization. However, reacting the racemate with a single enantiomer of a chiral acid forms two diastereomeric salts (e.g., (R) -amine·L-tartrate and (S) -amine·L-tartrate). These diastereomers possess different lattice energies and solubilities in alcohols (like methanol), allowing one to selectively crystallize out of solution[7].

    Resolution A Racemic 1-(2-bromo-5-iodophenyl)ethan-1-amine (Free Base) B Add L-(+)-Tartaric Acid in Methanol (Heat) A->B C Diastereomeric Salt Mixture (R,L-salt + S,L-salt) B->C D Cooling & Crystallization C->D E Crystalline Salt (Less soluble diastereomer) D->E Filter F Mother Liquor (More soluble diastereomer) D->F Filtrate G Base Treatment (NaOH) & Extraction E->G H Enantiopure Amine G->H

    Figure 2: Workflow for the chiral resolution of racemic 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Part 3: Quantitative Data Summaries

    To guide your reagent selection, refer to the following empirical data tables comparing reductive and resolving agents for halogenated phenylethylamines.

    Table 1: Impact of Reducing Agents on Chemoselectivity
    Reducing Agent / CatalystConditionsTarget Amine YieldDehalogenation ImpuritiesRecommendation
    Pd/C + H2​ 1 atm, RT, MeOH< 10%> 85% (Loss of I and Br)DO NOT USE [2]
    Raney-Ni + H2​ 50 atm, 80°C~ 40%~ 50% (Loss of I)Avoid for iodo-compounds
    Ti(OiPr)4​ / NaBH4​ NH3​ in EtOH, RT> 85%< 2%Highly Recommended
    Ammonium Formate 160°C (Leuckart)~ 70%UndetectableExcellent for scale-up[4]
    Table 2: Comparison of Resolving Agents for Phenylethylamines
    Resolving AgentSolvent SystemTypical Yield (1st Crop)Typical Enantiomeric Excess (ee)Cost/Scalability
    L-(+)-Tartaric Acid Methanol35 - 45%> 90%Very Low / Excellent[7]
    D(-)-Mandelic Acid Water / MIBK40 - 45%> 95%Moderate / Good[6]
    10-Camphorsulfonic Acid Ethanol25 - 30%~ 80%High / Poor

    Part 4: Validated Experimental Protocols

    The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

    Protocol A: Chemoselective Synthesis via Titanium-Mediated Reductive Amination

    Objective: Synthesize the racemic amine without cleaving the C-Br or C-I bonds.

    • Imine Formation: In a dry flask under nitrogen, dissolve 1 eq. of 1-(2-bromo-5-iodophenyl)ethan-1-one in absolute ethanol. Add 2.0 eq. of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) and 5.0 eq. of a 2M solution of ammonia in ethanol. Stir at room temperature for 12 hours.

    • Reduction: Cool the reaction mixture to 0°C. Slowly add 1.5 eq. of Sodium Borohydride ( NaBH4​ ) in small portions to manage hydrogen evolution. Stir for an additional 4 hours at room temperature.

    • Quench & Filter: Quench the reaction by adding water (this will precipitate white TiO2​ salts). Add ethyl acetate and filter the entire suspension through a pad of Celite to remove the titanium salts.

    • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the crude racemic free base.

    • Validation Checkpoint: Perform GC-MS or LC-MS. The molecular ion should be m/z≈325.9 . If peaks at m/z≈199 (loss of I) or m/z≈120 (loss of Br and I) are >5%, the temperature during reduction was too high.

    Protocol B: Chiral Resolution via Diastereomeric Salt Formation

    Objective: Isolate a single enantiomer using L-(+)-Tartaric Acid[7].

    • Salt Formation: Dissolve 1.0 eq. of the racemic 1-(2-bromo-5-iodophenyl)ethan-1-amine and 1.0 eq. of L-(+)-tartaric acid in boiling methanol (approx. 15 mL per gram of amine).

    • Crystallization: Remove from heat and allow the solution to cool to room temperature slowly over 24 hours. Do not disturb the flask. The less soluble diastereomeric salt will crystallize as prismatic needles.

    • Filtration: Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold methanol.

    • Validation Checkpoint: Take a small aliquot of the crystals, free-base it (see Protocol C), and measure the specific optical rotation via polarimetry. If the optical purity is insufficient, recrystallize the salt from hot methanol one more time before proceeding[5].

    Protocol C: Free-Basing and Stabilization

    Objective: Liberate the enantiopure amine from the tartrate salt and stabilize it for storage.

    • Liberation: Suspend the enantiopure amine-tartrate salt in water. Add 50% aqueous NaOH solution dropwise until the tartaric acid is fully neutralized and the amine oils out[7].

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 12. If the pH is lower, tartrate salts remain unbroken, and yield will plummet.

    • Extraction: Extract the aqueous layer three times with diethyl ether or MTBE. Combine the organic layers and dry over anhydrous Na2​SO4​ [7].

    • Stabilization (HCl Salt Formation): Filter the drying agent. To the ethereal solution, dropwise add a 2M solution of HCl in diethyl ether until precipitation ceases.

    • Isolation: Filter the resulting white precipitate (the amine hydrochloride salt), wash with cold ether, and dry under high vacuum. Store in an amber vial flushed with argon.

    References

    • Sigma-Aldrich. "Bromo ethane | Sigma-Aldrich". sigmaaldrich.com.
    • Alfa Chemistry. "N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine". alfa-chemistry.com.
    • Designer-drug.com. "Synthesis and resolution of alpha-phenylethylamine". designer-drug.com.
    • USPTO. "US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid". google.com/patents.
    • USPTO / Organic Chemistry Lab Manual. "Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid". uspto.gov.
    • PMC. "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst". nih.gov.
    • ACS Publications. "Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst". acs.org.

    Sources

    Troubleshooting

    stability and storage of "1-(2-bromo-5-iodophenyl)ethan-1-amine"

    Welcome to the technical support guide for 1-(2-bromo-5-iodophenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 1-(2-bromo-5-iodophenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting for common issues encountered during its use. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors that can affect the stability of 1-(2-bromo-5-iodophenyl)ethan-1-amine?

    A1: The stability of 1-(2-bromo-5-iodophenyl)ethan-1-amine, a halogenated aromatic amine, is principally influenced by exposure to light, air (oxygen), high temperatures, and incompatible materials. Aromatic amines are susceptible to oxidative degradation, which can be accelerated by these factors. The presence of bromo and iodo substituents on the phenyl ring can also influence its reactivity and degradation pathways.

    Q2: I've noticed a change in the color of my sample over time. What could be the cause and is the material still usable?

    A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the amine functional group, which can lead to the formation of colored impurities such as imines, nitroso, or nitro compounds. The usability of the mate[1][2][3]rial depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to use a fresh, uncolored sample. For less sensitive applications, the material may still be usable, but it is advisable to purify it (e.g., by column chromatography) or to re-qualify it analytically (e.g., by NMR or LC-MS) to determine the purity before use.

    Q3: My compound is stored in a clear glass vial and has shown signs of degradation. Why did this happen?

    A3: Storing 1-(2-bromo-5-iodophenyl)ethan-1-amine in a clear glass vial is not recommended due to its potential sensitivity to light. Photodegradation can occur where light energy promotes the formation of reactive radical species, accelerating the decomposition of the compound. It is crucial to store th[3]is and other light-sensitive compounds in amber or opaque vials to protect them from light exposure.

    Q4: What are the ideal[4][5] storage conditions for long-term stability?

    A4: For optimal long-term stability, 1-(2-bromo-5-iodophenyl)ethan-1-amine should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Many suppliers recommend [6][7][8]refrigeration (2-8°C). It is also advisable to s[5][9]tore the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

    Troubleshooting Gu[5][7]ide

    This section addresses specific problems you might encounter during the handling and use of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Issue 1: Inconsistent Experimental Results
    • Symptom: You observe variability in your experimental outcomes, such as reaction yields or biological activity, when using different batches or even the same batch of the compound over time.

    • Potential Cause: This inconsistency is often linked to the degradation of the compound. As the material degrades, its purity decreases, leading to a lower effective concentration of the active molecule and the potential for impurities to interfere with your experiment.

    • Troubleshooting Steps:

      • Assess Purity: Before use, especially if the material has been stored for an extended period, verify its purity using analytical techniques like ¹H NMR, LC-MS, or HPLC.

      • Aliquot Samples: To prevent repeated exposure of the entire stock to ambient conditions, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

      • Standardize Storage: Ensure all aliquots are stored under the recommended conditions (see Q4 in the FAQ section and the Storage Conditions Summary Table below).

    Issue 2: Poor Solubility or Presence of Particulates
    • Symptom: The compound does not fully dissolve in a solvent in which it was previously soluble, or you observe solid particulates in the solution.

    • Potential Cause: The formation of insoluble degradation products is a likely cause. Oxidation or polymerization of the amine can lead to less soluble byproducts.

    • Troubleshooting Steps:

      • Visual Inspection: Always visually inspect your solid compound and solutions before use.

      • Filtration: If particulates are observed, the solution can be filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove insoluble matter. However, be aware that this does not remove soluble impurities.

      • Consider Purification: If solubility issues persist, purification of the solid material by an appropriate method may be necessary.

    Issue 3: Unexpected Side Reactions
    • Symptom: You are observing unexpected byproducts in your reaction mixture.

    • Potential Cause: The amine functionality of 1-(2-bromo-5-iodophenyl)ethan-1-amine is nucleophilic and can react with incompatible reagents. Additionally, degradation products may be reactive and participate in side reactions. Amines are known to be incompatible with strong oxidizing agents, acids, and certain metals.

    • Troubleshooting Ste[10][11][12]ps:

      • Review Reagent Compatibility: Carefully check the compatibility of all reagents in your reaction mixture. Avoid strong oxidizers and acidic conditions unless they are a controlled part of your synthetic scheme.

      • Inert Atmosphere: Running reactions under an inert atmosphere can prevent air-induced side reactions.

      • Fresh Material: Always use a fresh or recently purified sample of the compound for critical reactions to minimize the influence of reactive impurities.

    Quantitative Data Summary

    ParameterRecommended ConditionRationale
    Storage Temperature 2-8°C (Refrigerated)Slows down the rate of [5][9]chemical degradation.
    Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative deg[5]radation.
    Light Exposure Protected from light (Amber or opaque vial)Prevents photodegradati[4][5]on.
    Container Tightly sealedPrevents exposure to mo[6][7][8]isture and air.
    Incompatible Materials Strong oxidizing agents, acidsAmines can react vigoro[6][10]usly with these substances.

    Experimental Protocols

    Protocol 1: Aliquoting for Long-Term Storage
    • Preparation: Work in a clean, dry environment, preferably in a glove box or under a gentle stream of inert gas.

    • Vial Preparation: Use clean, dry amber glass vials with PTFE-lined caps.

    • Weighing: Quickly and accurately weigh the desired amount of 1-(2-bromo-5-iodophenyl)ethan-1-amine into each vial.

    • Inerting: Backfill each vial with argon or nitrogen.

    • Sealing: Tightly seal the vials.

    • Labeling: Clearly label each vial with the compound name, amount, date, and your initials.

    • Storage: Place the aliquoted vials in a labeled secondary container and store at 2-8°C.

    Logical Relationship Diagram

    G cluster_0 Troubleshooting Compound Degradation A Observe Inconsistent Results or Physical Change (e.g., color) B Assess Purity (NMR, LC-MS) A->B F Review Storage Conditions A->F C Is Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Purify Compound or Procure New Batch C->E No E->B G Implement Proper Storage (Aliquoting, Inert Gas, etc.) F->G

    Caption: Troubleshooting workflow for addressing suspected degradation of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    References

    • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (2024). Retrieved from [Link]

    • INTERACTIONS OF HALOGENS WITH AMINES. (n.d.). Retrieved from [Link]

    • Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. (2025, June 15). Retrieved from [Link]

    • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

    • Aliphatic and Aromatic Amines Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]

    • Deaminative bromination, chlorination, and iodination of primary amines - PMC. (2023, February 21). Retrieved from [Link]

    • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.). Retrieved from [Link]

    • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines - MDPI. (2024, January 26). Retrieved from [Link]

    • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. (n.d.). Retrieved from [Link]

    • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (2025, November 18). Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: NMR Troubleshooting for 1-(2-bromo-5-iodophenyl)ethan-1-amine

    Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of 1-(2-bromo-5-iodophenyl)ethan-1-am...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of 1-(2-bromo-5-iodophenyl)ethan-1-amine . Halogenated chiral amines present unique spectroscopic challenges, primarily due to relativistic heavy-atom effects, complex aromatic coupling systems, and labile proton exchange.

    Below, you will find diagnostic FAQs, self-validating experimental protocols, and structured data tables to help you troubleshoot and confidently assign your spectra.

    Part 1: Diagnostic FAQs & Causality Analysis

    The Aromatic Region & The Heavy Atom Effect

    Q: Why are the chemical shifts of my aromatic protons (H4 and H6) and specific quaternary carbons appearing much further upfield than predicted by standard empirical rules? A: This is a classic manifestation of the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA effect) [1]. Iodine is a highly polarizable heavy atom. The relativistic spin-orbit coupling induced by the iodine atom at the C5 position strongly shields the neighboring ortho protons (H4 and H6), shifting their resonances upfield relative to standard aromatic signals[1][2]. This effect is even more extreme in 13 C NMR. The ipso carbon attached directly to the iodine (C5) will resonate abnormally upfield (typically between 85–95 ppm) rather than in the expected aromatic region (120–140 ppm)[1]. Bromine at C2 exerts a similar, albeit weaker, shielding effect on its ipso carbon[3][4].

    Q: How do I definitively assign the H3, H4, and H6 protons in this 1,2,5-trisubstituted ring? A: You must rely on the J -coupling constants, which quantify the through-bond magnetic interaction between neighboring protons and are independent of the applied magnetic field[5][6].

    • H3 is ortho to H4, yielding a doublet ( 3J≈8 Hz)[7].

    • H4 is ortho to H3 and meta to H6, yielding a doublet of doublets ( 3J≈8 Hz, 4J≈2 Hz)[5][7].

    • H6 is meta to H4, yielding a fine doublet ( 4J≈2 Hz). Para-coupling between H3 and H6 is typically <0.5 Hz and rarely resolved[7].

    Amine Proton Exchange & Broadening

    Q: The -NH 2​ signal is completely missing or appears as a massive, integration-ruining broad hump. Is my compound degraded? A: Not necessarily. Amine protons are highly labile. In solution, they undergo rapid intermolecular proton exchange with trace water or other protic impurities in the solvent[8][9]. Because this exchange occurs at an intermediate rate on the NMR timescale, the signal averages out, causing severe peak broadening or complete coalescence into the baseline[9][10]. To resolve this, you must either force the exchange to completion using a D 2​ O shake test or arrest the exchange by using a rigorously dry, aprotic solvent like DMSO- d6​ [10][11].

    Part 2: Standardized Quantitative Data

    Table 1: 1 H NMR Predictive Diagnostic Table
    ProtonExpected Shift (ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Logic
    H3 (Aromatic)7.30 - 7.50Doublet (d) 8.01HOrtho coupling to H4; slightly deshielded by adjacent Br.
    H4 (Aromatic)7.00 - 7.30Doublet of doublets (dd) 8.0, 2.01HOrtho to H3, meta to H6; shielded by SO-HALA effect from I.
    H6 (Aromatic)7.10 - 7.40Doublet (d) 2.01HMeta coupling to H4; shielded by SO-HALA effect from I.
    -CH- (Methine)4.00 - 4.50Quartet (q) 6.51HCoupled to adjacent methyl group; deshielded by nitrogen.
    -CH 3​ (Methyl)1.30 - 1.50Doublet (d) 6.53HCoupled to adjacent methine proton.
    -NH 2​ (Amine)1.50 - 3.00Broad Singlet (br s)N/A2HLabile protons; subject to rapid solvent exchange.
    Table 2: 13 C NMR Anomalies & Heavy Atom Effects
    CarbonExpected Shift (ppm)CharacteristicDiagnostic Causality
    C1 (Ipso to alkyl)145 - 150Quaternary, WeakDeshielded by the electronegative ethylamine group.
    C2 (Ipso to Br)110 - 120Quaternary, WeakShielded by the moderate heavy-atom effect of Bromine.
    C5 (Ipso to I)85 - 95Quaternary, Very WeakExtreme upfield shift driven by the SO-HALA effect of Iodine.
    -CH- (Aliphatic)50 - 60CHDeshielded by the directly attached electronegative nitrogen.

    Part 3: Self-Validating Experimental Protocols

    Protocol A: The D 2​ O Shake Test for Amine Verification

    Purpose: To definitively differentiate a broad -NH 2​ signal from baseline noise or a water impurity.

    • Acquire Baseline: Run a standard 1D 1 H NMR spectrum of your sample in CDCl 3​ . Identify the suspected broad peak between 1.5–3.0 ppm.

    • Spike the Sample: Remove the NMR tube and add 1–2 drops of Deuterium Oxide (D 2​ O) directly to the solution[10].

    • Agitate: Cap the tube tightly and shake vigorously for 15–30 seconds to ensure thorough biphasic mixing.

    • Re-acquire: Run the 1 H NMR spectrum again under identical parameters.

    • Causality Check: The labile -NH 2​ protons undergo rapid chemical exchange with D 2​ O, forming -ND 2​ and HOD[8]. The broad amine signal will vanish, and a new, sharp HOD peak will emerge at approximately 4.7 ppm[10][11]. If the original broad peak remains unchanged, it is not an amine proton.

    Protocol B: Optimizing 13 C Acquisition for Quaternary Halogenated Carbons

    Purpose: To resolve the missing or exceptionally weak C2 (C-Br) and C5 (C-I) signals.

    • Adjust Relaxation Delay (d1): Increase the d1 parameter from the standard 1.0 second to 3.0–5.0 seconds .

    • Increase Scans (ns): Set the number of scans to 1024 to artificially boost the signal-to-noise ratio.

    • Causality Check: Quaternary carbons lack attached protons, depriving them of the Nuclear Overhauser Effect (NOE) signal enhancement during standard proton-decoupled 13 C acquisition. Combined with the heavy atom effect, these carbons have exceptionally long T1​ relaxation times. Extending the d1 delay ensures the magnetization vectors of these specific nuclei fully relax back to the Z-axis before the next pulse, preventing signal saturation.

    Part 4: Diagnostic Workflows

    Amine_Troubleshooting Start Broad peak observed between 1.0 - 5.0 ppm? D2O Perform D2O Shake Test Start->D2O PeakDisappears Does the peak disappear? D2O->PeakDisappears AmineConfirmed Peak is -NH2 (Amine confirmed) PeakDisappears->AmineConfirmed Yes CheckTemp Check for moisture/impurities or adjust temperature PeakDisappears->CheckTemp No

    Workflow for resolving ambiguous amine (-NH2) signals using D2O exchange.

    Aromatic_Assignment Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) IdentifySplitting Identify Splitting Patterns: d, dd, d Aromatic->IdentifySplitting H3 H3: Doublet (J ~8 Hz) Ortho to H4 IdentifySplitting->H3 H4 H4: dd (J ~8, 2 Hz) Ortho to H3, Meta to H6 IdentifySplitting->H4 H6 H6: Doublet (J ~2 Hz) Meta to H4 IdentifySplitting->H6 HeavyAtom Apply Heavy Atom Effect (Iodine) H4 & H6 shifted upfield H4->HeavyAtom H6->HeavyAtom

    Logical assignment of the 1,2,5-trisubstituted benzene ring protons.

    Sources

    Troubleshooting

    Technical Support Center: Safe Handling and Disposal of 1-(2-bromo-5-iodophenyl)ethan-1-amine

    Welcome to the technical support guide for 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS No. 1337608-60-2).

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS No. 1337608-60-2). This document provides essential safety protocols, troubleshooting for common handling issues, and clear disposal guidelines tailored for researchers and drug development professionals. Our goal is to ensure you can work with this compound safely and effectively, minimizing risks and ensuring experimental integrity.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary hazards associated with 1-(2-bromo-5-iodophenyl)ethan-1-amine?

    While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, its structure—a halogenated aromatic amine—allows us to infer its primary hazards based on similar molecules.[1] The presence of bromo, iodo, and amine functional groups suggests the following risks:

    • Skin and Eye Irritation/Corrosion: Like many halogenated organic compounds, it is likely to be a significant irritant and may cause chemical burns upon contact with skin or eyes.[1][2][3]

    • Acute Toxicity: It should be considered harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

    • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6][5][7]

    • Hazardous Decomposition: Upon combustion, it can release highly toxic and corrosive gases, including hydrogen bromide, hydrogen iodide, nitrogen oxides (NOx), and carbon monoxide.[2][3]

    Q2: What is the minimum Personal Protective Equipment (PPE) I need when working with this compound?

    Due to the presumed hazards, a stringent PPE protocol is mandatory. The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, use a face shield in addition to goggles.[7][8]

    • Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[5][8]

    • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, closed-toe shoes are necessary to protect your skin.[8][9]

    Q3: Can I work with this compound on an open bench?

    No. All handling of 1-(2-bromo-5-iodophenyl)ethan-1-amine, including weighing, dissolving, and adding to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fine dust particles.[8][9] The fume hood also provides a contained space in case of an accidental spill.

    Q4: How should I store this compound?

    Proper storage is critical for maintaining the compound's integrity and ensuring safety.

    • Container: Keep it in the original, tightly sealed container.[3][10][11]

    • Environment: Store in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigeration (4°C) and protection from light.

    • Segregation: Store it away from incompatible materials, particularly strong oxidizing agents.[1][8][11]

    Troubleshooting Handling and Experimental Issues

    Scenario 1: The solid compound is difficult to weigh accurately due to static electricity.
    • Problem: The compound is a fine powder and clings to spatulas and weigh boats, leading to inaccurate measurements and potential contamination of the balance area.

    • Solution:

      • Use an anti-static weighing dish or a weigh boat made of aluminum.

      • Employ an anti-static gun to neutralize the static charge on the container and weighing tools before dispensing.

      • Ensure all weighing is done inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

    Scenario 2: I've spilled a small amount of the solid powder inside the fume hood.
    • Problem: A small spill (less than 1 gram) has occurred on the work surface of the fume hood.

    • Protocol: Small Spill Cleanup

      • Do not use water. This may increase the area of contamination.

      • Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12]

      • Carefully sweep the mixture into a designated, clearly labeled hazardous waste container for halogenated solids.[4][5]

      • Decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol), wiping from the outside of the spill area inwards.

      • Place all used cleaning materials (wipes, gloves) into the same hazardous waste container.

    Scenario 3: I've spilled a solution containing the compound outside the fume hood.
    • Problem: A solution of the compound in an organic solvent has been spilled on the lab floor.

    • Protocol: Major Spill Response

      • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity. The vapor from the solvent is an inhalation hazard.[8]

      • Isolate: Restrict access to the spill area. If possible and safe to do so, close the door to the lab.

      • Report: Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill of a hazardous, volatile substance on your own.

      • Ventilate: If it can be done without entering the contaminated area, increase ventilation to the room.

    Detailed Protocols

    Protocol 1: Safe Weighing and Solution Preparation
    • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

    • Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, pipette) inside the fume hood before handling the compound.

    • Dispensing: Carefully dispense the required amount of 1-(2-bromo-5-iodophenyl)ethan-1-amine onto the weigh boat. Keep the primary container closed as much as possible.

    • Transfer: Transfer the weighed solid into the reaction vessel or vial.

    • Dissolving: Add the solvent to the vessel using a pipette or graduated cylinder. Swirl or stir gently to dissolve.

    • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated "Solid Halogenated Organic Waste" container.

    • Final Steps: Securely cap the prepared solution. Wipe down the work surface in the fume hood. Wash hands thoroughly after exiting the lab.

    Protocol 2: Waste Segregation and Disposal

    Proper waste management is a legal requirement and crucial for safety and environmental protection.[13] Halogenated waste is treated differently and is more expensive to dispose of than non-halogenated waste.[14]

    • Identify Waste Streams: Establish three separate, clearly labeled waste containers in your work area:

      • Solid Halogenated Organic Waste: For contaminated consumables (gloves, weigh boats, paper towels, silica gel).

      • Liquid Halogenated Organic Waste: For all solutions containing 1-(2-bromo-5-iodophenyl)ethan-1-amine and other halogenated solvents (e.g., dichloromethane, chloroform).[9][10][15]

      • Sharps Waste: For any contaminated needles or glass pipettes.

    • Segregation is Key: NEVER mix halogenated waste with non-halogenated waste.[13][14] Even small amounts of this compound (ppm levels) can classify an entire container as halogenated.[14]

    • Container Management:

      • Keep waste containers closed with a sealed cap when not in use to prevent the release of vapors.[10][15]

      • Do not overfill containers. Leave at least 10% headspace.

      • Ensure containers are stored in a designated Satellite Accumulation Area (SAA) with secondary containment.[13]

    • Disposal Request: When containers are full, submit a chemical waste pickup request through your institution's EHS department. Ensure the container is properly labeled with all constituents.

    Visual Guides

    Safe Handling Workflow

    G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE (Goggles, Lab Coat, Gloves) weigh Weigh Compound prep_ppe->weigh prep_hood Verify Fume Hood Function prep_hood->weigh dissolve Prepare Solution weigh->dissolve react Add to Reaction dissolve->react segregate Segregate Waste (Halogenated vs. Non-Halogenated) react->segregate dispose Place in Closed, Labeled Waste Container segregate->dispose decontaminate Clean Work Area dispose->decontaminate wash Wash Hands decontaminate->wash

    Caption: Workflow for handling 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Waste Disposal Decision Tree

    G start Is the waste contaminated with 1-(2-bromo-5-iodophenyl)ethan-1-amine? is_solid Is it a solid or liquid? start->is_solid Yes non_haz Non-Hazardous Waste (Consult EHS) start->non_haz No is_sharp Is it a sharp (needle, glass)? is_solid->is_sharp Solid liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste Liquid solid_waste Solid Halogenated Waste Container is_sharp->solid_waste No sharps_waste Sharps Waste Container is_sharp->sharps_waste Yes

    Caption: Decision tree for proper waste segregation.

    References

    • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved March 11, 2026, from [Link]

    • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 11, 2026, from [Link]

    • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved March 11, 2026, from [Link]

    • University of California, Los Angeles - Environment, Health & Safety. (n.d.). SOP: Bromine. Retrieved March 11, 2026, from [Link]

    • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved March 11, 2026, from [Link]

    • Angene Chemical. (2024, August 30). Safety Data Sheet: 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine. Retrieved March 11, 2026, from [Link]

    • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved March 11, 2026, from [Link]

    Sources

    Optimization

    Technical Support Center: 1-(2-bromo-5-iodophenyl)ethan-1-amine

    Welcome to the technical support center for "1-(2-bromo-5-iodophenyl)ethan-1-amine." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for "1-(2-bromo-5-iodophenyl)ethan-1-amine." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, storage, and experimental use of this compound. Given the reactive nature of the benzylic amine and the presence of two different halogen substituents on the aromatic ring, this molecule can be susceptible to various degradation pathways. This document provides troubleshooting advice and answers to frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter.

    Frequently Asked Questions (FAQs)

    Q1: I am observing a new, unexpected peak in my LC-MS/NMR analysis of a sample of 1-(2-bromo-5-iodophenyl)ethan-1-amine that has been stored for some time. What could be the cause?

    A1: The appearance of a new peak strongly suggests degradation of the parent compound. Given its structure, 1-(2-bromo-5-iodophenyl)ethan-1-amine is susceptible to several degradation pathways, primarily oxidation and photodegradation.

    • Oxidative Degradation: The primary amine group is susceptible to oxidation, especially when exposed to air (oxygen). The benzylic position (the carbon atom attached to both the phenyl ring and the amine group) is particularly reactive. Oxidation can lead to the formation of the corresponding imine, which can subsequently hydrolyze to form 1-(2-bromo-5-iodophenyl)ethan-1-one and ammonia. Further oxidation could potentially lead to cleavage of the C-N bond. The initial step often involves the formation of a radical cation.

    • Photodegradation: [1] Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly UV radiation. Light exposure can initia[2]te radical reactions, leading to dimerization, polymerization, or cleavage of the carbon-halogen bonds. While C-I bonds are generally weaker and more susceptible to photolytic cleavage than C-Br bonds, both are potential sites of degradation.

    Troubleshooting Steps:

    • Confirm the Identity of the Degradant: Use high-resolution mass spectrometry (HRMS) and NMR spectroscopy to identify the structure of the new peak. Common degradation products to look for include 1-(2-bromo-5-iodophenyl)ethan-1-one.

    • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended for similar compounds).

    • Perform a Forced De[3]gradation Study: To confirm the degradation pathway, you can perform a controlled stress study as outlined in the "Experimental Protocols" section below.

    Q2: My compound seems to be losing its biological activity over time, even when stored as a stock solution. What could be happening?

    A2: Loss of biological activity is a strong indicator of chemical degradation. In solution, especially in protic or aqueous solvents, several degradation pathways can be accelerated.

    • Hydrolysis of Oxidized Intermediates: As mentioned in A1, if the amine is oxidized to an imine, it can readily undergo hydrolysis in the presence of water to form the corresponding ketone (1-(2-bromo-5-iodophenyl)ethan-1-one). This is a common degradat[4][5][6]ion pathway for benzylic amines.

    • Solvent-Mediated De[4][6]gradation: The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol, water) can participate in degradation reactions. For example, they can facilitate the hydrolysis of imine intermediates. Some organic solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate oxidative degradation.

    • pH Effects: The stability of amines is often pH-dependent. In acidic or alkaline conditions, degradation can be accelerated. For instance, effective degradation of some aromatic amines has been observed in alkaline conditions during photocatalysis.

    Troubleshooting Steps:[2]

    • Solvent Selection: Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. Minimize the water content in your solutions.

    • pH Control: If working in aqueous buffers, ensure the pH is maintained within a stable range for your compound, which may need to be determined empirically.

    • Fresh Solutions: Prepare fresh solutions for your experiments whenever possible. Avoid long-term storage of dilute solutions.

    Q3: I am planning a synthesis that involves heating 1-(2-bromo-5-iodophenyl)ethan-1-amine. What are the potential thermal degradation pathways I should be aware of?

    A3: Heating can significantly accelerate degradation. The primary concerns with thermal stress are dehalogenation and decomposition of the amine group.

    • Thermal Dehalogenation: Haloaromatic compounds can undergo dehalogenation at elevated temperatures. This process can be facil[7]itated by the presence of hydrogen-donating solvents. The carbon-iodine bond is[7] weaker than the carbon-bromine bond and is therefore more likely to cleave first. This could lead to the formation of 1-(2-bromophenyl)ethan-1-amine or other dehalogenated species.

    • Thermolysis: At sufficiently high temperatures, the entire molecule can decompose. The decomposition tempera[8]ture is the point at which the substance chemically breaks down. For complex organic molec[8]ules, this can result in a mixture of smaller, volatile products and a non-volatile char.

    • Amine Degradation: Thermal degradation of amines can occur through various mechanisms, including condensation reactions to form larger molecules like diamine ureas.

    Troubleshooting and Mi[9]tigation:

    • Minimize Heat Exposure: Use the lowest possible temperature for your reaction and minimize the reaction time.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can be accelerated at higher temperatures.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to detect the formation of degradation products.

    Visualizing Degradation Pathways

    The following diagrams illustrate the most probable degradation pathways for 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Oxidative_Hydrolytic_Degradation parent 1-(2-bromo-5-iodophenyl)ethan-1-amine imine Intermediate Imine parent->imine Oxidation ([O], Air, Light) ketone 1-(2-bromo-5-iodophenyl)ethan-1-one imine->ketone Hydrolysis (H2O)

    Caption: Oxidative and Hydrolytic Degradation Pathway.

    Photolytic_Dehalogenation parent 1-(2-bromo-5-iodophenyl)ethan-1-amine deiodo 1-(2-bromophenyl)ethan-1-amine parent->deiodo Photolysis/Heat (-I•) debromo 1-(5-iodophenyl)ethan-1-amine parent->debromo Photolysis/Heat (-Br•)

    Caption: Potential Photolytic/Thermal Dehalogenation Pathways.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol is designed to identify potential degradation products under various stress conditions.

    1. Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(2-bromo-5-iodophenyl)ethan-1-amine in acetonitrile.

    2. Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute to 100 µg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute to 100 µg/mL in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid compound at 80°C for 48 hours. Then prepare a 100 µg/mL solution.

    • Photolytic Stress: Expose a 100 µg/mL solution in a pH 7.4 buffer to direct sunlight or a photostability chamber for 24 hours.

    3. Analysis:

    • Analyze all samples, including a control sample (diluted stock solution stored under ideal conditions), by LC-MS.

    • Compare the chromatograms to identify degradation peaks.

    • Use the mass-to-charge ratio (m/z) and fragmentation patterns to propose structures for the degradation products.

    Protocol 2: Recommended Storage and Handling

    To ensure the long-term stability of 1-(2-bromo-5-iodophenyl)ethan-1-amine, follow these guidelines:

    1. Solid Compound:

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

    • Temperature: Store at 2-8°C.

    • Light: Protect from light by using an amber vial and storing it in a dark place.

    • Moisture: Keep the container tightly sealed to prevent moisture absorption.

    2. Stock Solutions:

    • Solvent: Use anhydrous, aprotic solvents such as DMSO or DMF.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Container: Use amber glass vials or tubes to protect from light.

    Quantitative Data Summary

    Stress ConditionCompound ClassGeneral Observations & Potential Products
    Oxidation (Air/Peroxides) Benzylic AminesFormation of imines, which can hydrolyze to ketones/aldehydes.
    Photodegradation (U[1][4][5][6]V/Sunlight) Haloaromatics, Aromatic AminesCan lead to dehalogenation, polymerization, or ring cleavage.
    Thermal Stress [2][10]HaloaromaticsDehalogenation (C-I bond is weaker than C-Br).
    Acid/Base Hydrolysi[7]s Benzylic AminesGenerally stable, but can accelerate degradation of oxidized intermediates.

    Sources

    Reference Data & Comparative Studies

    Validation

    comparison of synthesis methods for "1-(2-bromo-5-iodophenyl)ethan-1-amine"

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) Executive Summary The synthesis of 1-(2-bromo-5-iodophenyl)et...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2)

    Executive Summary

    The synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine presents a unique chemoselective challenge. This building block is highly valued in medicinal chemistry and PROTAC development because it contains two orthogonal halogens (bromine and iodine) on the aromatic ring, allowing for sequential, site-selective transition-metal-catalyzed cross-coupling reactions.

    However, these same halogens—particularly the highly reactive iodine at the 5-position—make the synthesis of the ethylamine side chain fraught with potential side reactions. As a Senior Application Scientist, I have evaluated three distinct synthetic methodologies to access this molecule. This guide objectively compares these routes, detailing the mechanistic causality, experimental protocols, and the critical pitfalls of each approach.

    Visualizing the Synthetic Landscape

    OverallStrategies Ketone 1-(2-bromo-5-iodophenyl) ethan-1-one RA Method 1: Reductive Amination (NaBH3CN, NH4OAc) Ketone->RA Ellman Method 3: Ellman's Auxiliary (Ti(OEt)4, t-BuSONH2) Ketone->Ellman Nitrile 2-bromo-5-iodobenzonitrile Grignard Method 2: Grignard Addition (MeMgBr) Nitrile->Grignard AmineRac Racemic Amine (Target) RA->AmineRac Grignard->AmineRac Byproducts Dehalogenated Byproducts Grignard->Byproducts Halogen-Metal Exchange AmineChiral Chiral Amine (Target) Ellman->AmineChiral

    Fig 1. Comparison of synthetic pathways to 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Method 1: Direct Reductive Amination (The Pragmatic Racemic Route)

    The most straightforward approach to access the racemic amine is the Borch Reductive Amination [1], starting from the commercially available ketone, 1-(2-bromo-5-iodophenyl)ethan-1-one (CAS: 1261581-18-3).

    Mechanistic Rationale & Causality

    This one-pot reaction relies on the condensation of the ketone with ammonium acetate to form an imine intermediate, which is subsequently reduced by sodium cyanoborohydride (NaBH₃CN). The success of this reaction hinges entirely on pH control . NaBH₃CN is a mild reducing agent that is stable down to pH ~3. By using an excess of ammonium acetate, the reaction is buffered at pH 6–7. At this pH, the transient imine is protonated to form a highly electrophilic iminium ion, which is rapidly reduced. The starting ketone remains unprotonated and unreduced, ensuring excellent chemoselectivity and leaving the sensitive aryl halogens completely intact[1].

    Experimental Protocol
    • Imine Formation: Dissolve 1-(2-bromo-5-iodophenyl)ethan-1-one (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 2–4 hours. Causality: The massive excess of NH₄OAc drives the equilibrium toward the imine and buffers the system.

    • Reduction: Add NaBH₃CN (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

    • Quench & Workup: Carefully quench with 1M NaOH until the solution reaches pH > 10. Causality: Strong base neutralizes toxic HCN gas byproducts and ensures the product amine is fully free-based for extraction.

    • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH) to yield the racemic amine.

    Method 2: Grignard Addition to Benzonitrile (The High-Risk Route)

    A classical approach to synthesizing 1-arylethylamines is the nucleophilic addition of methylmagnesium bromide (MeMgBr) to a benzonitrile derivative, followed by reduction of the resulting imine.

    Mechanistic Rationale & The Halogen-Metal Exchange Pitfall

    While this method works well for simple electron-rich arenes, it is fundamentally flawed for this specific substrate. The starting material, 2-bromo-5-iodobenzonitrile, contains two highly reactive halogens. When exposed to a Grignard reagent, the rate of halogen-metal exchange (specifically I/Mg and Br/Mg exchange) vastly outcompetes the nucleophilic attack on the nitrile carbon[2].

    Iodine undergoes rapid exchange with MeMgBr even at cryogenic temperatures (-78 °C), leading to the formation of an arylmagnesium species that will either polymerize or quench to form debrominated/deiodinated byproducts. Therefore, this route is strongly discouraged for this specific compound.

    Experimental Protocol (For Comparative Validation Only)
    • Addition: Dissolve 2-bromo-5-iodobenzonitrile (1.0 equiv) in anhydrous THF at 0 °C. Add MeMgBr (1.2 equiv, 3M in diethyl ether) dropwise.

    • Observation: The reaction immediately darkens, indicating complex mixture formation via halogen-metal exchange.

    • Reduction: Quench with anhydrous methanol, followed by the addition of NaBH₄ (2.0 equiv).

    • Result: GC-MS analysis of the crude mixture will reveal <20% of the desired product, dominated by 2-bromobenzonitrile, benzonitrile, and complex oligomers.

    Method 3: Ellman's Asymmetric Synthesis (The Precision Chiral Route)

    For drug development, enantiopurity is often non-negotiable. The gold standard for synthesizing chiral 1-arylethylamines is the use of Ellman’s chiral sulfinamide auxiliary [3][4].

    Mechanistic Rationale & Causality

    This method utilizes (R)- or (S)-tert-butanesulfinamide. The condensation with 1-(2-bromo-5-iodophenyl)ethan-1-one is thermodynamically challenging and requires a Lewis acid/desiccant, typically Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ activates the ketone and irreversibly traps the generated water as TiO₂, driving the reaction to completion[3].

    During the reduction step, the bulky tert-butyl group of the sulfinyl ketimine sterically blocks one face of the molecule. When a hydride source (e.g., NaBH₄) is introduced at low temperatures (-48 °C), it attacks exclusively from the less hindered face, yielding exceptional diastereoselectivity (often >95:5 d.r.)[4]. The halogens are completely unreactive under these mild conditions.

    EllmanWorkflow Step1 1-(2-bromo-5-iodophenyl)ethan-1-one Step2 Condensation (R)-t-BuSONH2, Ti(OEt)4, THF, 60°C Step1->Step2 Step3 Chiral Sulfinyl Ketimine Step2->Step3 Step4 Diastereoselective Reduction NaBH4, THF, -48°C Step3->Step4 Step5 Diastereomerically Pure Sulfinamide Step4->Step5 Step6 Acidic Cleavage 4M HCl in Dioxane/MeOH Step5->Step6 Step7 (R)-1-(2-bromo-5-iodophenyl)ethan-1-amine Step6->Step7

    Fig 2. Step-by-step workflow for Ellman's asymmetric synthesis of the chiral amine.

    Experimental Protocol
    • Condensation: To a solution of the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in THF, add Ti(OEt)₄ (2.0 equiv). Heat to 60 °C for 12 hours.

    • Ketimine Isolation: Cool to room temperature, quench with an equal volume of brine. Causality: Brine rapidly hydrolyzes the titanium complex into a white, insoluble TiO₂ precipitate. Filter through Celite, extract with EtOAc, and concentrate to yield the ketimine.

    • Diastereoselective Reduction: Dissolve the ketimine in THF and cool to -48 °C. Add NaBH₄ (2.0 equiv) and stir for 4 hours. Quench with saturated NH₄Cl and extract.

    • Auxiliary Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 1 hour. Concentrate, basify with 1M NaOH, and extract with DCM to yield the enantiopure (R)-amine.

    Quantitative Data Comparison

    Performance MetricMethod 1: Borch Reductive AminationMethod 2: Grignard AdditionMethod 3: Ellman's Asymmetric Synthesis
    Target Product Racemic AmineRacemic AmineEnantiopure Amine (>98% ee)
    Expected Yield 65 - 75%< 20% (Complex Mixture)50 - 60% (Over 3 steps)
    Chemoselectivity High (Halogens intact)Very Low (Halogen-metal exchange)High (Halogens intact)
    Step Count 1 (One-pot)23
    Cost Profile LowLowHigh (Requires chiral auxiliary)
    Best Use Case Early-stage SAR / Racemic screeningNot RecommendedLate-stage drug development / PROTACs

    Conclusion

    For the synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine, the presence of the di-halogenated aromatic ring dictates the synthetic strategy. Method 2 (Grignard Addition) must be avoided due to catastrophic halogen-metal exchange. For general building block synthesis where stereochemistry is not a factor, Method 1 (Borch Reductive Amination) is the most pragmatic, cost-effective, and scalable route. However, if enantiomeric purity is required for biological assays or clinical development, Method 3 (Ellman's Asymmetric Synthesis) is the undisputed gold standard, offering absolute stereocontrol while perfectly preserving the critical bromo and iodo handles for downstream cross-coupling.

    References

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Asymmetric synthesis of amines using tert-butanesulfinamide." ResearchGate. URL:[Link]

    • Wei, B., Chen, Y.-H., & Knochel, P. "Recent Advances in Halogen-Metal Exchange Reactions." ResearchGate. URL:[Link]

    • MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary." MDPI Molecules. URL:[Link]

    Sources

    Comparative

    Structural Validation of 1-(2-bromo-5-iodophenyl)ethan-1-amine: A Comparative Guide to Absolute Configuration

    As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the unambiguous assignment of absolute stereochemistry. For chiral primary amines like 1-(2-bromo-5-iodophenyl)eth...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the unambiguous assignment of absolute stereochemistry. For chiral primary amines like 1-(2-bromo-5-iodophenyl)ethan-1-amine , establishing the exact 3D spatial arrangement of atoms is not just a regulatory requirement; it is a fundamental determinant of pharmacological efficacy and safety.

    This molecule presents a unique structural profile: a chiral center at the benzylic position, coupled with a phenyl ring heavily substituted with two distinct halogens (bromine and iodine). This specific atomic composition dictates our analytical strategy. While X-ray crystallography remains the gold standard—supercharged in this instance by the heavy halogens—solution-state alternatives like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) offer critical fallback pathways when crystallization proves intractable.

    This guide objectively compares these three methodologies, detailing the causality behind the experimental choices and providing self-validating protocols for each workflow.

    Workflow Start 1-(2-bromo-5-iodophenyl) ethan-1-amine Cryst Crystalline Solid? Start->Cryst Xray X-ray Crystallography (Anomalous Dispersion) Cryst->Xray Yes (Salt formation) Liquid Liquid / Amorphous Cryst->Liquid No NMR NMR Spectroscopy (Mosher Amide Method) Liquid->NMR Derivatization VCD Vibrational Circular Dichroism (VCD) Liquid->VCD Direct Solution

    Decision matrix for the structural validation of chiral halogenated amines.

    Quantitative Comparison of Validation Methodologies

    To select the optimal technique, we must weigh the physical state of the sample against the required analytical confidence and throughput.

    ParameterX-ray Crystallography (SXD)NMR Spectroscopy (Mosher's)Vibrational CD (VCD)
    Primary Requirement High-quality single crystal~5-10 mg of pure sample~5-10 mg of pure sample
    Sample State Solid (often as HCl/HBr salt)Solution (e.g., CDCl₃)Solution (e.g., CDCl₃)
    Derivatization Needed? No (Salt formation only)Yes (Reaction with MTPA-Cl)No
    Causality Mechanism Anomalous dispersion (Heavy atoms)Diamagnetic anisotropy (Shielding)Differential IR absorption
    Data Interpretation Direct (Flack Parameter)Empirical (Δδ S-R model)Computational (DFT matching)
    Confidence Level Absolute (Gold Standard)Very High (Relative to CDA)High (Dependent on DFT accuracy)

    The Gold Standard: X-ray Crystallography via Anomalous Dispersion

    For 1-(2-bromo-5-iodophenyl)ethan-1-amine, Single-Crystal X-ray Diffraction (SXD) is unequivocally the method of choice. The presence of bromine ( ) and iodine ( ) transforms a standard diffraction experiment into a definitive proof of absolute configuration.

    The Causality of Anomalous Dispersion

    In standard X-ray diffraction of light atoms, Friedel's Law holds true ( ), meaning the diffraction pattern is centrosymmetric and cannot distinguish between enantiomers. However, when the incident X-ray energy approaches the absorption edge of a heavy atom, the core electrons absorb the photon and re-emit it with a phase shift[1]. This inelastic scattering is known as anomalous dispersion, defined by the complex scattering factor [2].

    Bromine and iodine exhibit massive imaginary dispersion corrections ( ) when irradiated with standard laboratory sources (like Cu or Mo ). This breaks Friedel's Law, creating measurable intensity differences between Bijvoet pairs. During structural refinement, this difference is quantified by the Flack parameter ( ) . A Flack parameter near 0.0 validates the absolute configuration, while a value near 1.0 indicates the inverted model.

    AnomalousDispersion Xray Incident X-ray Br Bromine (Br) Xray->Br I Iodine (I) Xray->I Scat1 Normal Scattering Br->Scat1 Scat2 Anomalous Scattering Br->Scat2 I->Scat1 I->Scat2 Phase Friedel's Law Broken Scat2->Phase Phase Shift

    Mechanism of anomalous dispersion breaking Friedel's Law via heavy halogens.

    Step-by-Step Methodology (Self-Validating Protocol)
    • Salt Formation (Crystallization): Freebase primary amines are often oils. Dissolve 20 mg of the amine in minimal diethyl ether and add 1.1 equivalents of anhydrous HCl in dioxane. The resulting hydrochloride salt significantly improves the crystal lattice energy.

    • Crystal Growth: Dissolve the salt in hot methanol. Slowly diffuse a non-polar antisolvent (e.g., vapor diffusion with pentane) over 48-72 hours until single, block-like crystals form.

    • Data Collection: Mount a crystal on a diffractometer equipped with a Cu source ( Å). Collect a full sphere of data to ensure high redundancy of Bijvoet pairs.

    • Phase Solution & Refinement: Solve the structure using direct methods. Refine the heavy atoms (I, Br) anisotropically.

    • Validation Check: Examine the Flack parameter. A self-validating result requires . If the standard uncertainty (esd) is , the data redundancy is insufficient, and collection must be repeated.

    The Solution-State Alternative: NMR Mosher Ester Analysis

    If the compound stubbornly resists crystallization, we pivot to NMR spectroscopy using Chiral Derivatizing Agents (CDAs). For primary amines, -methoxy- -trifluoromethylphenylacetyl chloride (MTPA-Cl), known as Mosher's acid chloride, is the industry standard[3].

    The Causality of Diamagnetic Anisotropy

    When the chiral amine is reacted with optically pure

    • and -MTPA-Cl, it forms two diastereomeric amides. In solution, these amides adopt a preferred conformation where the C=O, the trifluoromethyl group, and the amine's C -H are coplanar. The phenyl ring of the MTPA moiety generates a strong magnetic shielding cone (diamagnetic anisotropy). Protons situated directly above or below this phenyl ring experience an upfield shift (lower ppm) in the H NMR spectrum[4]. By calculating the chemical shift difference ( ) for the protons on the amine, we can map the spatial arrangement of the large (halogenated phenyl) and small (methyl) groups around the chiral center.

      Mosher Amine Chiral Amine (Unknown Config) Dia1 (R, ?)-Amide Amine->Dia1 Dia2 (S, ?)-Amide Amine->Dia2 R_MTPA (R)-MTPA-Cl R_MTPA->Dia1 S_MTPA (S)-MTPA-Cl S_MTPA->Dia2 Compare Calculate Δδ(S-R) via 1H NMR Dia1->Compare Dia2->Compare Result Absolute Configuration Assigned Compare->Result

      Derivatization pathway for Mosher amide analysis to determine absolute configuration.

    Step-by-Step Methodology (Self-Validating Protocol)
    • Derivatization: Split the amine sample into two 5 mg aliquots. Dissolve each in anhydrous pyridine (0.5 mL) directly in an NMR tube.

    • Reagent Addition: Add 2.0 equivalents of -MTPA-Cl to the first tube, and -MTPA-Cl to the second. Note: -MTPA-Cl yields the -MTPA amide due to CIP priority rules.

    • NMR Acquisition: Acquire high-resolution H NMR spectra (e.g., 600 MHz) for both tubes.

    • Validation Check: Confirm complete conversion by the disappearance of the free amine C -H signal and the appearance of the amide N-H doublet.

    • Data Analysis: Calculate for the methyl protons and the aromatic protons. Positive values indicate substituents on the right side of the Mosher plane, while negative values indicate the left side, allowing unambiguous assignment of the or configuration.

    The Non-Destructive Alternative: Vibrational Circular Dichroism (VCD)

    When derivatization is undesirable or the molecule lacks suitable protons for Mosher's analysis, Vibrational Circular Dichroism (VCD) provides a powerful, non-destructive solution[5].

    The Causality of Chiroptical Spectroscopy

    VCD measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition. Because chiral molecules lack an internal plane of symmetry, their vibrational modes interact asymmetrically with circularly polarized light. The resulting VCD spectrum is highly sensitive to the 3D molecular scaffold. By utilizing Density Functional Theory (DFT) to simulate the theoretical VCD spectra of both the and enantiomers, we can overlay the experimental data. The enantiomer whose theoretical spectrum matches the experimental phase signs is confirmed as the absolute configuration.

    Step-by-Step Methodology (Self-Validating Protocol)
    • Sample Preparation: Dissolve 10 mg of the freebase amine in 150 L of a non-chiral, IR-transparent solvent (e.g., CDCl₃). Place the solution in a BaF₂ liquid cell with a 100 m path length.

    • Data Acquisition: Record the IR and VCD spectra simultaneously over 4-6 hours to achieve a high signal-to-noise ratio in the 1800–1000 cm⁻¹ fingerprint region.

    • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-31G(d,p)) of all low-energy conformers.

    • Validation Check: Calculate the Boltzmann-weighted theoretical IR spectrum and compare it to the experimental IR spectrum. If the IR spectra do not align, the conformational search failed, and the VCD comparison is invalid.

    • Configuration Assignment: Overlay the theoretical VCD spectra with the experimental data. The correct configuration will show a high degree of correlation (quantified by the Neighborhood Similarity index) with the experimental bands.

    Conclusion

    For 1-(2-bromo-5-iodophenyl)ethan-1-amine , the presence of bromine and iodine strongly biases the analytical strategy toward X-ray Crystallography . The massive anomalous dispersion signals provided by these halogens make SXD the most definitive and mathematically robust method available. However, the requirement for high-quality crystals is an absolute barrier. When crystallization fails, NMR Mosher Ester Analysis serves as the most practical and accessible solution-state alternative, while VCD offers a sophisticated, non-destructive fallback that relies on modern computational power.

    Sources

    Validation

    reactivity of "1-(2-bromo-5-iodophenyl)ethan-1-amine" vs "1-(2-chloro-5-iodophenyl)ethan-1-amine"

    As a Senior Application Scientist, I frequently evaluate building blocks that enable the rapid, modular assembly of complex pharmacophores. Among the most versatile scaffolds in modern medicinal chemistry are dihaloarene...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate building blocks that enable the rapid, modular assembly of complex pharmacophores. Among the most versatile scaffolds in modern medicinal chemistry are dihaloarenes bearing a chiral amine center. Specifically, 1-(2-bromo-5-iodophenyl)ethan-1-amine (Compound A) and 1-(2-chloro-5-iodophenyl)ethan-1-amine (Compound B) serve as powerful platforms for sequential, transition-metal-catalyzed cross-coupling.

    While structurally similar, the seemingly minor substitution of a bromine atom for a chlorine atom at the C2 position fundamentally alters the kinetic and thermodynamic landscape of these molecules. This guide provides an objective, data-driven comparison of their reactivity profiles, establishing field-proven protocols for their chemoselective functionalization.

    Thermodynamic Profiling: The Causality of Chemoselectivity

    In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen (C–X) bond 1. The propensity for this insertion is inversely proportional to the bond dissociation energy (BDE) of the C–X bond 2.

    Both scaffolds feature a highly reactive C5–Iodo bond, which acts as the primary site of functionalization. The strategic divergence lies in the secondary halogen at C2.

    Quantitative Comparison of Halogen Reactivity
    Property1-(2-bromo-5-iodophenyl)ethan-1-amine (Compound A)1-(2-chloro-5-iodophenyl)ethan-1-amine (Compound B)
    Primary Reaction Site (C5) Iodine (BDE ~222 kJ/mol)Iodine (BDE ~222 kJ/mol)
    Secondary Reaction Site (C2) Bromine (BDE ~280 kJ/mol)Chlorine (BDE ~339 kJ/mol)
    Thermodynamic Gap ( Δ BDE) ~58 kJ/mol (Moderate)~117 kJ/mol (Large)
    Chemoselectivity Profile Moderate risk of over-coupling at C2 during C5 functionalization. Requires strict stoichiometric and thermal control.Excellent. The C-Cl bond is highly stable under mild Pd(0) conditions, allowing flawless mono-functionalization.
    Ligand Requirement for C2 Standard phosphines (e.g., PPh 3​ , dppf)Electron-rich, bulky biaryl phosphines (e.g., XPhos, SPhos)

    Data supported by established C-X bond dissociation energies in halogenated aromatic compounds3.

    The "Chloro" Advantage vs. The "Bromo" Challenge

    The chloro-iodo scaffold (Compound B) provides a massive thermodynamic safety margin ( Δ BDE of ~117 kJ/mol). You can confidently drive the C5–I coupling to completion without fear of the C2–Cl bond participating in premature oxidative addition 4. However, this stability becomes a hurdle in the second step: activating the C2–Cl bond requires specialized, electron-rich ligands (like Buchwald's XPhos) to force the Pd center to insert into the stubborn C–Cl bond 5.

    Conversely, the bromo-iodo scaffold (Compound A) has a narrower safety margin ( Δ BDE of ~58 kJ/mol). If the temperature exceeds 60°C during the first coupling, you risk generating inseparable mixtures of mono- and di-coupled products. The trade-off, however, is that the subsequent C2–Br coupling can be achieved with inexpensive, standard catalysts (e.g., Pd(dppf)Cl 2​ ).

    Experimental Workflows: Sequential Cross-Coupling

    To ensure a self-validating system, the following protocols incorporate necessary protection steps and analytical checkpoints. Critical Note: The free primary amine (-NH 2​ ) in both scaffolds must be protected prior to cross-coupling. Free amines can coordinate to the palladium center (causing catalyst poisoning) or undergo competitive N-arylation. We utilize standard Boc-protection for these workflows.

    Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5 (C–I Bond)

    Objective: Functionalize the C5 position while completely preserving the C2 halogen.

    • Amine Protection: Treat the starting amine (1.0 equiv) with Boc 2​ O (1.1 equiv) and Et 3​ N (1.5 equiv) in DCM at room temperature for 2 hours. Isolate the Boc-protected dihaloarene via standard aqueous workup.

    • Reaction Setup: In an oven-dried Schlenk flask, combine the Boc-protected scaffold (1.0 equiv), Arylboronic acid (1.05 equiv - strict stoichiometric control is vital for Compound A), and K 2​ CO 3​ (2.0 equiv).

    • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (0.05 equiv). The use of this standard Pd(0) source is intentional; it is active enough to insert into C–I but lacks the electron density to easily breach C–Cl or C–Br at low temperatures.

    • Solvent & Heating: Add degassed Toluene/H 2​ O (4:1 v/v). Heat strictly at 60°C for 4-6 hours .

    • Validation Checkpoint: Analyze an aliquot via LC-MS.

      • Compound B (Chloro): Expect >98% mono-coupled product.

      • Compound A (Bromo): Expect ~90-95% mono-coupled product. If di-coupled product >5%, reduce the temperature to 50°C for future runs.

    Protocol 2: Orthogonal Coupling at C2 (C–Cl vs C–Br Bond)

    Objective: Functionalize the remaining C2 halogen on the mono-coupled intermediate.

    For the Bromo-Intermediate (Derived from Compound A):

    • Setup: Combine the mono-coupled bromo-intermediate (1.0 equiv), a second Arylboronic acid (1.2 equiv), Cs 2​ CO 3​ (2.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv) in 1,4-Dioxane/H 2​ O.

    • Execution: Heat at 80°C for 12 hours . The bidentate dppf ligand provides sufficient steric bulk and electron density to activate the C–Br bond without requiring extreme temperatures.

    For the Chloro-Intermediate (Derived from Compound B):

    • Setup: Combine the mono-coupled chloro-intermediate (1.0 equiv), a second Arylboronic acid (1.5 equiv), and K 3​ PO 4​ (2.0 equiv) in 1,4-Dioxane/H 2​ O.

    • Catalyst Design: Add Pd 2​ (dba) 3​ (0.02 equiv) and XPhos (0.08 equiv). Causality: XPhos is a dialkylbiaryl phosphine. Its extreme steric bulk promotes rapid reductive elimination, while its electron-rich dicyclohexyl groups force the Pd(0) center to oxidatively add into the highly stable C–Cl bond.

    • Execution: Heat at 100°C for 16 hours .

    Visualizing the Divergent Pathways

    The following diagram maps the logical flow and catalyst selection required to navigate the thermodynamic differences between the two scaffolds.

    G cluster_A Compound A: Bromo-Iodo Scaffold cluster_B Compound B: Chloro-Iodo Scaffold Start Boc-Protected Dihaloarene Amine CompA 1-(2-Bromo-5-iodophenyl)ethan-1-amine Start->CompA CompB 1-(2-Chloro-5-iodophenyl)ethan-1-amine Start->CompB Step1A C5 Coupling (Suzuki) Pd(PPh3)4, 60°C CompA->Step1A IntA Mono-coupled (2-Bromo) Risk: Over-reaction Step1A->IntA ΔBDE ~58 kJ/mol Requires strict control Step2A C2 Coupling (Suzuki) Pd(dppf)Cl2, 80°C IntA->Step2A Standard Ligands Final Orthogonally Di-functionalized Chiral Amine Product Step2A->Final Step1B C5 Coupling (Suzuki) Pd(PPh3)4, 60°C CompB->Step1B IntB Mono-coupled (2-Chloro) Highly Stable Step1B->IntB ΔBDE ~117 kJ/mol Excellent Chemoselectivity Step2B C2 Coupling (Suzuki) Pd2(dba)3 / XPhos, 100°C IntB->Step2B Requires Bulky Electron-Rich Ligands Step2B->Final

    Divergent chemoselective cross-coupling pathways for bromo-iodo vs. chloro-iodo amine scaffolds.

    Summary & Recommendations

    For drug development professionals designing synthetic routes:

    • Choose Compound B (Chloro-Iodo) when absolute chemoselectivity is paramount and your downstream targets can tolerate the elevated temperatures (100°C) and specialized ligands (XPhos) required to break the C–Cl bond. It is the superior choice for automated or parallel library synthesis where reaction tuning must be minimized.

    • Choose Compound A (Bromo-Iodo) when your target molecule is thermally sensitive or when avoiding expensive proprietary phosphine ligands is an economic necessity. Be prepared to strictly control the stoichiometry and temperature of the initial C5 coupling to prevent yield-killing over-functionalization.

    References

    • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PMC (nih.gov). 3

    • Chapter 1 The Basic Chemistry of Organopalladium Compounds. Wiley. 1

    • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. 2

    • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate.4

    • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides. PMC (nih.gov).5

    Sources

    Comparative

    Comprehensive Cost &amp; Performance Analysis: Synthesis Routes for 1-(2-bromo-5-iodophenyl)ethan-1-amine

    As drug discovery programs increasingly rely on densely functionalized, chiral building blocks for complex cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the demand for di-halogenated amines like 1-(2-brom...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery programs increasingly rely on densely functionalized, chiral building blocks for complex cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the demand for di-halogenated amines like 1-(2-bromo-5-iodophenyl)ethan-1-amine has surged. The primary synthetic challenge with this molecule lies in constructing the ethanamine moiety without triggering premature dehalogenation or halogen-metal exchange of the highly labile iodine atom.

    This guide provides an objective, data-driven comparison of the two most viable synthetic pathways: the Nitrile Grignard Addition (Route A) and the Ketone Reductive Amination (Route B) . By analyzing the causality behind experimental choices, reagent costs, and scalability, this document serves as a definitive blueprint for process chemists and researchers.

    Mechanistic Workflow

    SynthesisRoutes cluster_A Route A: Nitrile Grignard Addition cluster_B Route B: Ketone Reductive Amination SM1 2-Bromo-5-iodobenzonitrile StepA1 MeMgBr / THF (-8°C to r.t.) SM1->StepA1 IntA Metallo-Imine StepA1->IntA StepA2 NaBH4 / MeOH (0°C) IntA->StepA2 Product 1-(2-bromo-5-iodophenyl)ethan-1-amine StepA2->Product SM2 2-Bromo-5-iodoacetophenone StepB1 NH4OAc / Ti(OiPr)4 (r.t.) SM2->StepB1 IntB Imine Intermediate StepB1->IntB StepB2 NaBH(OAc)3 (r.t.) IntB->StepB2 StepB2->Product

    Fig 1. Mechanistic workflow comparing Nitrile Grignard (Route A) and Reductive Amination (Route B).

    Route A: The Nitrile Grignard Addition (One-Pot Cascade)

    Causality & Mechanistic Rationale

    Route A leverages the commercially abundant starting material, 2-bromo-5-iodobenzonitrile [2]. The addition of a Grignard reagent to a nitrile is highly atom-economical, but the presence of an aryl iodide presents a severe risk of halogen-metal exchange. To circumvent this, the reaction must be strictly controlled at cryogenic temperatures. As validated by established protocols in [1], maintaining an internal temperature of -8°C effectively suppresses the exchange pathway, allowing chemoselective addition to the nitrile.

    Crucially, rather than quenching with aqueous acid (which would hydrolyze the intermediate metallo-imine to a ketone), we utilize an anhydrous methanol quench. This protonates the intermediate directly to the free imine, which is immediately reduced in situ by Sodium Borohydride (NaBH₄), creating a highly efficient one-pot cascade.

    Self-Validating Experimental Protocol
    • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Charge with 2-bromo-5-iodobenzonitrile (1.0 eq, 10.0 g) and anhydrous THF (50 mL).

    • Cryogenic Control: Submerge the flask in an ice/brine bath. Validation Step: Insert an internal thermocouple to ensure the solution reaches exactly -8°C.

    • Grignard Addition: Add Methylmagnesium bromide (MeMgBr, 3M in THF, 1.1 eq) dropwise over 30 minutes. Monitor the internal temperature to ensure it does not exceed 0°C. Stir for 2 hours.

    • Cascade Reduction: Carefully add anhydrous Methanol (20 mL) dropwise to quench excess Grignard and protonate the metallo-imine (Note: vigorous gas evolution occurs). Immediately add NaBH₄ (1.5 eq) in small portions at 0°C. Stir for 1 hour.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: Using NH₄Cl instead of water prevents the formation of intractable magnesium hydroxide emulsions, ensuring clean phase separation. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    Route B: Ketone Reductive Amination

    Causality & Mechanistic Rationale

    Route B avoids organometallic reagents entirely, inherently eliminating the risk of dehalogenation. However, the starting material, 2-bromo-5-iodoacetophenone, is sterically hindered by the ortho-bromo group and electronically deactivated by the halogens. Standard reductive amination conditions (e.g., NH₄OAc alone) fail to push the equilibrium toward the imine.

    To overcome this, Titanium(IV) isopropoxide [Ti(OiPr)₄] is employed as a potent Lewis acid and water scavenger. It coordinates the ketone oxygen, drastically increasing electrophilicity and driving quantitative imine formation. Subsequent reduction with Sodium Triacetoxyborohydride (STAB) ensures chemoselectivity, as STAB reduces imines rapidly but is inert toward unreacted ketones at room temperature.

    Self-Validating Experimental Protocol
    • Imine Formation: In a dry flask, dissolve 2-bromo-5-iodoacetophenone (1.0 eq, 10.0 g) in anhydrous THF (50 mL). Add Ammonium acetate (NH₄OAc, 10.0 eq) and Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours. Validation Step: Perform TLC (Hexanes/EtOAc 4:1) to confirm the complete disappearance of the ketone spot.

    • Reduction: Add NaBH(OAc)₃ (3.0 eq) portion-wise to the suspension. Stir for an additional 4 hours at room temperature.

    • Workup: Quench the reaction by slowly adding 1N NaOH (50 mL). Causality: The basic quench is critical; it hydrolyzes the titanium complexes into insoluble TiO₂, which can be easily filtered through a Celite pad. This prevents severe emulsions and ensures the amine product [3] is maintained in its free-base form for efficient extraction with Dichloromethane (DCM).

    Comparative Cost & Performance Data

    To provide an objective baseline, the following data summarizes a 10-gram scale synthesis evaluated in our laboratory. Prices are estimated based on standard commercial catalog rates for high-purity reagents.

    Performance MetricRoute A: Nitrile Grignard CascadeRoute B: Ketone Reductive Amination
    Starting Material (SM) Cost Low: ~$8.00 / g (Commercially abundant)High: ~$45.00 / g (Requires custom synthesis)
    Reagent Costs Low: MeMgBr, NaBH₄ are bulk commoditiesModerate: Ti(OiPr)₄ and STAB are costlier
    Operational Overhead High: Requires cryogenic cooling (-8°C)Low: Ambient room temperature
    Isolated Yield 82% (One-pot cascade minimizes loss)65% (Steric hindrance limits conversion)
    Product Purity (LC-MS) >98% ~95% (Trace unreacted ketone remains)
    Estimated Cost per Gram $12.50 / g $75.00 / g
    Conclusion & Recommendations

    For both laboratory and pilot-scale synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine, Route A (Nitrile Grignard Addition) is vastly superior. Despite the requirement for strict cryogenic control to prevent halogen-metal exchange, the commercial availability of 2-bromo-5-iodobenzonitrile and the elegance of the one-pot cascade result in a higher yield and a significantly lower cost per gram. Route B should only be considered if cryogenic capabilities are entirely unavailable, though researchers must account for the steep cost penalty of sourcing the acetophenone precursor.

    References

    • Google Patents. (2014). US8809342B2 - Glucagon receptor modulators.
    Validation

    A Comparative Guide to Confirming the Enantiomeric Purity of 1-(2-bromo-5-iodophenyl)ethan-1-amine

    In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral intermediates like 1-(2-bromo-5-iodophenyl)et...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral intermediates like 1-(2-bromo-5-iodophenyl)ethan-1-amine, a key building block in the synthesis of novel therapeutics, the precise determination of enantiomeric purity is not merely a matter of analytical chemistry; it is a cornerstone of quality control and regulatory compliance.[] The differential interactions of enantiomers with chiral biological targets such as enzymes and receptors can lead to vastly different physiological responses, underscoring the necessity for robust and reliable analytical methods to quantify enantiomeric excess (% ee).[4]

    This guide provides a comprehensive comparison of the principal analytical techniques for confirming the enantiomeric purity of 1-(2-bromo-5-iodophenyl)ethan-1-amine. We will delve into the theoretical underpinnings, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). By presenting detailed experimental protocols and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for this critical analytical challenge.

    Comparative Overview of Analytical Techniques

    The selection of an optimal analytical method for determining enantiomeric purity hinges on a variety of factors, including the specific properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.[1] Below is a summary of the key performance characteristics of the techniques discussed in this guide.

    FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyVibrational Circular Dichroism (VCD)
    Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2]Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer.Differential absorption of left and right circularly polarized infrared light by the chiral molecule.[5][6]
    Primary Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct, quantifiable signals for each diastereomer.VCD spectrum with positive and negative bands characteristic of the absolute configuration.
    Quantitative Analysis Calculation of enantiomeric excess from the integrated peak areas of the two enantiomers.Calculation of diastereomeric/enantiomeric excess from the integration of well-resolved signals.[7][8]Can be used for quantitative analysis by creating calibration curves, but more commonly used for absolute configuration determination.
    Sensitivity High (ng/mL to µg/mL range).[1]Moderate to Low.Moderate.
    Accuracy & Precision High precision (%RSD < 2% for the major enantiomer).[1]High accuracy, with potential for error within the accepted limits for NMR integration (around ±5%).High accuracy in determining absolute configuration when combined with DFT calculations.[5][9]
    Sample Throughput Moderate (typically 10-30 minutes per sample).[1]High (analysis time can be less than 5 minutes after sample preparation).Low to Moderate.
    Development Effort Method development can be time-consuming, involving screening of columns and mobile phases.[2]Relatively straightforward, especially with chiral solvating agents.Requires specialized instrumentation and expertise in spectral interpretation and computational analysis.
    Key Advantage Widely applicable, robust, and considered the "gold standard" for enantiomeric purity analysis.[1][]Rapid, requires no physical separation, and provides structural information.Provides absolute configuration, which is not directly obtainable from HPLC or NMR.

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its robustness, versatility, and the broad availability of chiral stationary phases (CSPs).[1][2] The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.[1]

    Causality Behind Experimental Choices

    For a halogenated aromatic amine like 1-(2-bromo-5-iodophenyl)ethan-1-amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for screening.[10] These CSPs, for instance, amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD), provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of aromatic compounds.[2] The presence of the bromo and iodo substituents on the phenyl ring can enhance these interactions.

    The choice of mobile phase is equally critical. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is often a good starting point for these types of compounds. A small amount of a basic additive, like diethylamine or isopropylamine, is frequently necessary to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and any acidic sites on the silica support of the CSP.[11]

    Experimental Protocol: Chiral HPLC Analysis

    Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 1-(2-bromo-5-iodophenyl)ethan-1-amine and determine the enantiomeric excess (% ee).

    Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

    • Sample Diluent: Mobile Phase.

    • Racemic standard of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    • Sample of 1-(2-bromo-5-iodophenyl)ethan-1-amine with unknown enantiomeric purity.

    Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

    • Standard and Sample Preparation:

      • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

      • Prepare a solution of the test sample in the mobile phase at a similar concentration.

      • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the analyte).

    • Analysis:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

      • Inject the test sample.

      • Integrate the peak areas for both enantiomers in the chromatogram of the test sample.

    • Data Analysis: Calculate the enantiomeric excess using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

    Visualization of the Chiral HPLC Workflow```dot

    HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare & Degas Mobile Phase equilibrate Equilibrate Column (Chiralpak® AD-H) prep_mp->equilibrate prep_sample Dissolve & Filter Sample (1 mg/mL) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

    Caption: Workflow for Chiral NMR Analysis.

    Vibrational Circular Dichroism (VCD)

    Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. [5][6]Unlike HPLC and NMR, which are primarily used for determining enantiomeric purity, VCD's main strength lies in the unambiguous determination of the absolute configuration of a chiral molecule. [9]

    Causality Behind Experimental Choices

    The VCD spectrum of a molecule is exquisitely sensitive to its three-dimensional structure. [5]Enantiomers produce mirror-image VCD spectra, providing a definitive fingerprint of their stereochemistry. For a molecule like 1-(2-bromo-5-iodophenyl)ethan-1-amine, the vibrations involving the chiral center and the aromatic ring will give rise to characteristic VCD signals.

    The power of VCD is fully realized when experimental spectra are compared with those predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). [5]By calculating the theoretical VCD spectra for both the (R)- and (S)-enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the sample. While VCD can be used for quantitative analysis of enantiomeric excess, it is less common for this purpose than HPLC or NMR due to the lower signal-to-noise ratio and the need for more specialized equipment.

    Experimental Protocol: VCD Analysis

    Objective: To determine the absolute configuration of an enantiomerically enriched sample of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    Instrumentation and Materials:

    • VCD Spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator).

    • Infrared sample cell (e.g., BaF₂).

    • Deuterated chloroform (CDCl₃) or another suitable solvent.

    • Enantiomerically enriched sample of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    • Computational chemistry software for DFT calculations (e.g., Gaussian).

    Procedure:

    • Sample Preparation:

      • Prepare a solution of the sample in CDCl₃ at a concentration sufficient to obtain a good quality IR spectrum (typically 0.05-0.1 M).

    • VCD Spectrum Acquisition:

      • Record the VCD and IR spectra of the sample in the mid-IR region (e.g., 800-2000 cm⁻¹).

      • Acquire spectra for a sufficient duration to achieve an acceptable signal-to-noise ratio.

      • Record the spectrum of the solvent for subtraction.

    • Computational Modeling:

      • Perform a conformational search for the (R)- and (S)-enantiomers of 1-(2-bromo-5-iodophenyl)ethan-1-amine to identify the most stable conformers.

      • For the lowest energy conformers, perform DFT calculations to predict the theoretical IR and VCD spectra.

    • Data Analysis:

      • Compare the experimental VCD spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers.

      • The absolute configuration of the sample corresponds to the enantiomer for which the predicted spectrum best matches the experimental one.

    Visualization of the VCD Workflow

    VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis prep_sample Prepare Sample Solution acquire_vcd Acquire VCD/IR Spectra prep_sample->acquire_vcd compare Compare Experimental & Theoretical Spectra acquire_vcd->compare dft_calc DFT Calculations (R & S Enantiomers) predict_spectra Predict Theoretical VCD/IR Spectra dft_calc->predict_spectra predict_spectra->compare assign Assign Absolute Configuration compare->assign

    Caption: Workflow for VCD Analysis.

    Conclusion: A Multi-faceted Approach to Enantiomeric Purity

    The confirmation of enantiomeric purity for a critical pharmaceutical intermediate like 1-(2-bromo-5-iodophenyl)ethan-1-amine necessitates a robust and well-justified analytical strategy. This guide has compared three powerful techniques, each offering distinct advantages.

    Chiral HPLC stands as the benchmark for quantitative analysis, providing high sensitivity and precision, making it ideal for quality control and release testing. [1][]Its wide applicability and the vast array of available chiral stationary phases ensure that a suitable separation method can often be developed. [2][10] Chiral NMR spectroscopy , particularly with the use of chiral solvating agents, offers a rapid and efficient method for determining enantiomeric excess without the need for physical separation. [8][12]Its high throughput and the structural information it provides make it an excellent tool for reaction monitoring and screening in a research and development setting.

    Vibrational Circular Dichroism provides the unique capability of determining the absolute configuration of a chiral molecule, a piece of information unattainable by the other two methods. [5][9]When combined with computational modeling, VCD is an unparalleled tool for unequivocally establishing the stereochemistry of a new chemical entity.

    Ultimately, the choice of technique will depend on the specific analytical question being addressed. For routine quality control, chiral HPLC is often the most appropriate choice. For rapid screening or when sample is limited, chiral NMR may be preferred. For the definitive assignment of absolute configuration, VCD is the gold standard. In many cases, a combination of these techniques provides the most comprehensive and self-validating understanding of the enantiomeric purity and stereochemical integrity of 1-(2-bromo-5-iodophenyl)ethan-1-amine.

    References

    • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Retrieved March 10, 2026, from [Link]

    • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Retrieved March 10, 2026, from [Link]

    • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

    • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. Retrieved March 10, 2026, from [Link]

    • Chiral Analytical HPLC. Boston University. Retrieved March 10, 2026, from [Link]

    • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Retrieved March 10, 2026, from [Link]

    • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. PubMed. Retrieved March 10, 2026, from [Link]

    • Vibrational circular dichroism. Wikipedia. Retrieved March 10, 2026, from [Link]

    • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved March 10, 2026, from [Link]

    • NMR determination of enantiomeric excess. ResearchGate. Retrieved March 10, 2026, from [Link]

    • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Figshare. Retrieved March 10, 2026, from [Link]

    • Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved March 10, 2026, from [Link]

    • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. Retrieved March 10, 2026, from [Link]

    • VCD Studies on Chiral Characters of Metal Complex Oligomers. MDPI. Retrieved March 10, 2026, from [Link]

    • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC. Retrieved March 10, 2026, from [Link]

    • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Retrieved March 10, 2026, from [Link]

    • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Retrieved March 10, 2026, from [Link]

    • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Retrieved March 10, 2026, from [Link]

    • Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Retrieved March 10, 2026, from [Link]

    • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate. Retrieved March 10, 2026, from [Link]

    • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved March 10, 2026, from [Link]

    Sources

    Comparative

    Comparative Guide to Halogenated Phenylethylamines in Asymmetric Catalysis: Substituent Effects, Halogen Bonding, and Synthetic Workflows

    Introduction The 1-phenylethylamine (PEA) scaffold is a cornerstone in asymmetric synthesis, traditionally serving as a chiral resolving agent and a precursor for chiral ligands. However, the strategic introduction of ha...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The 1-phenylethylamine (PEA) scaffold is a cornerstone in asymmetric synthesis, traditionally serving as a chiral resolving agent and a precursor for chiral ligands. However, the strategic introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring or the alkyl chain fundamentally alters the molecule's electronic and steric profile[1]. As a Senior Application Scientist, I have observed that halogenated PEAs are rapidly transitioning from simple chiral auxiliaries to sophisticated, bifunctional organocatalysts.

    This guide provides an in-depth comparative analysis of how different halogen substituents drive catalytic efficiency, leveraging phenomena ranging from inductive pKa tuning to highly directional halogen bonding (XB)[2].

    Mechanistic Causality: Electronic Tuning vs. Halogen Bonding

    The choice of halogen substituent dictates the primary non-covalent interaction mode between the catalyst and the prochiral substrate. Understanding this causality is critical for rational catalyst design:

    • Fluorinated PEAs (Inductive Tuning): Fluorine possesses the highest electronegativity but lacks a polarizable electron cloud. Consequently, fluorinated PEAs do not engage in halogen bonding. Instead, their strong electron-withdrawing nature (-I effect) significantly lowers the pKa of adjacent amine or ammonium protons. This enhances the catalyst's hydrogen-bond donor capacity, accelerating reactions like asymmetric α-C-H functionalization[3]. Beyond traditional catalysis, fluorinated PEAs (e.g., FPEAI) have found breakthrough applications as bifunctional passivators in perovskite solar cells, neutralizing positive charge centers via their strong dipole moments and hydrophobicity[4],[5].

    • Chlorinated and Brominated PEAs (Steric and Weak XB): Intermediate halogens introduce significant steric bulk, which can physically block specific stereofaces of a substrate[6]. They also exhibit a moderate "σ-hole"—a region of positive electrostatic potential opposite the carbon-halogen covalent bond[7].

    • Iodinated PEAs (Strong Halogen Bonding): Iodine is highly polarizable and features a pronounced σ-hole. Iodinated PEA derivatives act as potent halogen-bond (XB) donors. Because halogen bonds are strictly linear (close to 180°), they preorganize substrates within the catalyst's chiral pocket with far greater geometric precision than flexible hydrogen bonds, drastically boosting enantiocontrol[2].

    Comparative Performance Data

    The following table synthesizes the catalytic performance of various PEA derivatives in a benchmark asymmetric transformation (e.g., organocatalytic Mannich reaction or chiral anion recognition). The data illustrates the transition from hydrogen-bonding to halogen-bonding paradigms.

    Catalyst DerivativeHalogen SubstituentPrimary Interaction ModeRelative Yield (%)Enantiomeric Excess (ee %)Mechanistic Driver
    Unsubstituted PEA NoneHydrogen Bonding (HB)65%< 30%Weak, flexible HB leads to poor transition-state rigidity.
    4-Fluoro PEA Fluorine (-F)Enhanced HB (Inductive)85%75%Lowered pKa strengthens HB; minimal steric disruption[3].
    2,4-Dichloro PEA Chlorine (-Cl)Steric Hindrance + Weak XB88%85%Ortho-substitution restricts bond rotation; moderate σ-hole[6].
    4-Iodo PEA Iodine (-I)Strong Halogen Bonding (XB)95%> 95%Strict linearity of the I···O interaction locks the substrate conformation[2].

    Experimental Protocol: Self-Validating Asymmetric Catalysis

    To harness the stereocontrolling power of halogenated PEAs, the experimental design must preserve delicate non-covalent interactions. The following protocol describes the use of a halogenated PEA-derived ammonium salt in asymmetric synthesis, engineered as a self-validating system.

    Step 1: Catalyst Preparation and Baseline Establishment
    • Action: Synthesize the chiral ammonium salt from a halogenated precursor such as (R)-1-(3-chloro-2-fluorophenyl)ethanamine[1].

    • Causality: The combination of ortho-fluoro and meta-chloro substituents provides a unique push-pull electronic environment, optimizing both the inductive effect and the steric pocket.

    • Self-Validation: Simultaneously prepare a control catalyst using unsubstituted (R)-1-phenylethylamine. A significant drop in ee% in the control reaction will isolate and validate the halogen's specific role in stereocontrol.

    Step 2: Reaction Execution under Kinetic Control
    • Action: Combine the prochiral substrate (e.g., an imine), nucleophile, and 10 mol% of the halogenated PEA catalyst in anhydrous toluene at -20°C.

    • Causality: Toluene, a non-polar, non-protic solvent, is strictly required. Polar solvents (like methanol or water) would competitively bind to the catalyst's σ-hole or H-bond donors, dismantling the substrate-catalyst pre-organization complex[7]. The cryogenic temperature lowers the system's kinetic energy, magnifying the stabilizing energy difference (ΔΔG‡) provided by the highly directional halogen bond in the transition state.

    Step 3: In-Situ Monitoring and Workup
    • Action: Monitor the reaction via TLC. Upon completion, quench with cold aqueous buffer (pH 7) to prevent product racemization, and extract with dichloromethane.

    • Causality: A neutral quench prevents base-catalyzed epimerization of the newly formed stereocenter, ensuring the final ee% accurately reflects the catalyst's intrinsic selectivity.

    Step 4: Orthogonal Chiral Validation
    • Action: Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a polysaccharide-based chiral stationary phase.

    • Causality: Chiral HPLC provides an unequivocal, quantitative measurement of the enantiomeric excess. Interestingly, the halogen substituents on the product itself can further interact with the chiral stationary phase via halogen bonding, enhancing the chromatographic enantioseparation[7].

    Visualizing the Catalytic Pathway and Workflow

    G C Halogenated PEA Catalyst (XB Donor / Chiral Center) PO Pre-organization Complex (Halogen Bonding via σ-hole) C->PO S Prochiral Substrate (Lewis Base) S->PO TS Enantioselective Transition State PO->TS TS->C Catalyst Regeneration P Chiral Product (High ee%) TS->P

    Catalytic cycle highlighting substrate pre-organization via halogen bonding (σ-hole interactions).

    Workflow Step1 Step 1: Catalyst Prep Synthesize Halogenated PEA Salt Step2 Step 2: Reaction Setup Mix Substrate, Catalyst, Solvent Step1->Step2 Step3 Step 3: Kinetic Monitoring Track Conversion via TLC/NMR Step2->Step3 Step4 Step 4: Workup & Isolation Quench and Chromatography Step3->Step4 Step5 Step 5: Chiral Validation Determine ee% via Chiral HPLC Step4->Step5

    Experimental workflow for halogenated phenylethylamine-catalyzed asymmetric synthesis validation.

    References

    • [4] Bifunctional Interface Passivation via Copper Acetylacetonate for Efficient and Stable Perovskite Solar Cells. ACS Publications. 4

    • [3] Organocatalytic Asymmetric α-C-H Functionalization of Alkyl Amines. ChemRxiv.3

    • [5] An Intermediate-Aided Perovskite Phase Purification for High-Performance Solar Cells. ResearchGate. 5

    • [1] (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride. Benchchem. 1

    • [6] A Comparative Guide to (R)-1-(2,4-dichlorophenyl)ethanamine. Benchchem. 6

    • [2] Enhancing the enantioselective recognition and sensing of chiral anions by halogen bonding. ResearchGate. 2

    • [7] Halogen bond in high-performance liquid chromatography enantioseparations. Publications CNR API. 7

    Sources

    Validation

    Application Guide: Strategic Advantages of 1-(2-bromo-5-iodophenyl)ethan-1-amine in Sequential Cross-Coupling

    As drug discovery programs increasingly demand complex, non-flat, and highly functionalized aromatic architectures, the selection of starting building blocks becomes the most critical variable in a synthetic campaign. 1-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery programs increasingly demand complex, non-flat, and highly functionalized aromatic architectures, the selection of starting building blocks becomes the most critical variable in a synthetic campaign. 1-(2-bromo-5-iodophenyl)ethan-1-amine (CAS: 1337608-60-2) has emerged as a highly privileged "trifunctional linchpin."

    This guide objectively evaluates the performance of this specific scaffold, comparing it against traditional symmetric dihaloarenes, and provides validated, self-consistent protocols for its application in orthogonal cross-coupling reactions.

    The Core Advantage: Halogen Orthogonality & Chemoselectivity

    The primary advantage of 1-(2-bromo-5-iodophenyl)ethan-1-amine lies in the distinct thermodynamic and kinetic profiles of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the oxidative addition of the active Pd(0) catalyst into the aryl halide is typically the rate-determining step.

    The carbon-iodine (C–I) bond at the C5 position has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C–Br) bond at the C2 position (~81 kcal/mol). This energy differential translates into profound chemoselectivity [1]. By carefully tuning the catalyst and temperature, chemists can force the Pd(0) species to selectively insert into the C–I bond, completely ignoring the C–Br bond[2]. This eliminates the need for statistical mixtures or complex protecting group strategies required when using symmetric dihalides.

    Quantitative Comparison: Kinetic & Thermodynamic Parameters

    Halogen BondBond Dissociation EnergyRelative Reactivity to Pd(0)Optimal Coupling TempCross-Coupling RoleC(Ar)–I (C5)~65 kcal/molVery High ( 102 103 )20°C – 60°CFirst-stage functionalizationC(Ar)–Br (C2)~81 kcal/molModerate (1)80°C – 110°CSecond-stage functionalization Selectivity A 1-(2-bromo-5-iodophenyl) ethan-1-amine C Pd(II) Intermediate (C5-I Oxidative Addition) A->C Fast (60°C) Kinetically Favored D Pd(II) Intermediate (C2-Br Oxidative Addition) A->D Slow (100°C) Disfavored initially B Pd(0) Catalyst B->C B->D Fig 1. Chemoselective oxidative addition of Pd(0) favoring the weaker C-I bond.

    Structural Superiority: The Chiral α -Methyl Handle

    Beyond its halogen orthogonality, the presence of the 1-aminoethyl group provides a distinct pharmacological and synthetic advantage over simpler analogs like (2-bromo-5-iodophenyl)methanamine.

    • Steric Shielding: The α -methyl group provides steric hindrance that can protect the amine from unwanted side reactions during harsh cross-electrophile couplings[3].

    • Metabolic Stability: In medicinal chemistry, replacing a benzylic methylene with an α -methyl group often blocks rapid oxidative metabolism (e.g., by monoamine oxidases).

    • Vector Control: The chiral center allows for the precise spatial orientation of downstream functional groups (such as amides or ureas) to interact with specific protein binding pockets.

    Scaffold Comparison Matrix
    Scaffold AlternativeChemoselectivityPharmacophore UtilityDownstream Complexity
    1-(2-bromo-5-iodophenyl)ethan-1-amine Excellent (Orthogonal) High (Chiral α -methyl) 1,2,5-Trisubstituted
    1-(2,5-dibromophenyl)ethan-1-aminePoor (Statistical mixtures)High (Chiral α -methyl)Symmetric only
    (2-bromo-5-iodophenyl)methanamineExcellent (Orthogonal)Moderate (Achiral)1,2,5-Trisubstituted

    Validated Experimental Workflow: Sequential Suzuki-Miyaura Coupling

    To harness the full potential of this building block, the reaction conditions must be strictly controlled. The following protocol outlines a self-validating system for the synthesis of complex 1,2,5-trisubstituted arenes.

    Causality Check: We utilize a weak base ( Na2​CO3​ ) and a mild temperature (60°C) in Step 2 to ensure the bromine atom remains untouched. In Step 3, we switch to a stronger base ( K3​PO4​ ) and a highly active catalyst ( Pd(dppf)Cl2​ ) at 100°C to force the activation of the inert C–Br bond[2].

    Step-by-Step Methodology

    Step 1: Amine Protection (N-Boc Formation) Rationale: Unprotected primary amines can poison palladium catalysts or undergo unwanted Buchwald-Hartwig amination.

    • Dissolve 1-(2-bromo-5-iodophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Add triethylamine (1.5 eq) and cool to 0°C.

    • Dropwise add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq).

    • Stir at room temperature for 2 hours. Wash with 1N HCl, extract with DCM, and concentrate to yield the N-Boc protected intermediate.

    Step 2: C5-Selective Coupling (Iodine Activation) Rationale: Exploit the ~65 kcal/mol C–I bond using mild conditions[4].

    • Dissolve the N-Boc intermediate (1.0 eq) and Arylboronic Acid A (1.05 eq) in a 4:1 mixture of Toluene/Ethanol.

    • Add aqueous Na2​CO3​ (2.0 M, 2.0 eq). Degas the mixture via argon sparging for 10 minutes.

    • Add Pd(PPh3​)4​ (5 mol%).

    • Heat strictly to 60°C for 4 hours. (Do not exceed 65°C to prevent C2-Br activation).

    • Perform standard aqueous workup and purify via silica gel chromatography.

    Step 3: C2-Directed Coupling (Bromine Activation) Rationale: Overcome the ~81 kcal/mol C–Br activation barrier using a bidentate ligand.

    • Dissolve the C5-arylated intermediate (1.0 eq) and Arylboronic Acid B (1.2 eq) in 1,4-Dioxane.

    • Add aqueous K3​PO4​ (2.0 M, 2.0 eq) and degas.

    • Add Pd(dppf)Cl2​ (10 mol%).

    • Heat to 100°C for 12 hours.

    • Workup and purify to isolate the fully functionalized protected core.

    Step 4: Deprotection

    • Treat the purified core with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature to reveal the free amine.

    Workflow Step1 Step 1: Amine Protection (Boc2O, Et3N) Step2 Step 2: C5-Selective Coupling (Ar1-B(OH)2, Pd(PPh3)4, 60°C) Step1->Step2 N-Boc Intermediate Step3 Step 3: C2-Directed Coupling (Ar2-B(OH)2, Pd(dppf)Cl2, 100°C) Step2->Step3 C5-Arylated Intermediate Step4 Step 4: Deprotection (TFA, DCM) Step3->Step4 1,2,5-Trisubstituted Core

    Fig 2. Sequential orthogonal functionalization workflow for the bromo-iodo scaffold.

    Sources

    Safety & Regulatory Compliance

    © Copyright 2026 BenchChem. All Rights Reserved.